EB-0156
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H32N6O7 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-[2-nitro-4-(triazol-2-yl)anilino]hexylamino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1 |
Clave InChI |
BJRWBFFORRYEBK-RQUKQETFSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
SMILES canónico |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of EB-0156
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no specific information could be found for a therapeutic agent designated "EB-0156." The searches consistently returned results related to Epidermolysis Bullosa (EB), a group of rare genetic skin disorders, and various investigational therapies for this condition. It is possible that "this compound" is an internal compound code not yet in the public domain, a very early-stage investigational drug with no published data, or a misidentified designation.
The following guide is therefore based on the broader context of therapeutic strategies for Epidermolysis Bullosa, as this was the consistent theme of the search results. This document will provide an overview of the mechanisms of action of emerging treatments for EB, which may offer relevant insights for researchers, scientists, and drug development professionals interested in this therapeutic area.
Therapeutic Approaches for Epidermolysis Bullosa
Epidermolysis Bullosa is characterized by extremely fragile skin and mucous membranes, leading to recurrent blistering and wounding. The underlying cause is mutations in genes encoding for proteins essential for skin integrity. Therapeutic strategies aim to address the genetic cause, replace the deficient protein, manage symptoms, and promote wound healing.
Gene and Cell-Based Therapies
A primary focus of EB research is on correcting the underlying genetic defect.
-
Gene Replacement: This approach involves introducing a correct copy of the mutated gene into the patient's skin cells (keratinocytes and fibroblasts). This can be achieved ex vivo, where cells are taken from the patient, genetically modified in the laboratory, and then transplanted back as skin grafts, or in vivo, where the corrective gene is delivered directly to the skin.
-
Cell-Based Therapies: Allogeneic and autologous cell-based therapies are being explored. For instance, mesenchymal stromal cells (MSCs) are being investigated for their potential to reduce inflammation and promote wound healing.
Experimental Protocol: Ex Vivo Gene-Corrected Keratinocyte Sheet Generation (Conceptual)
-
Biopsy: A small skin biopsy is taken from the patient.
-
Cell Isolation and Culture: Keratinocytes are isolated from the biopsy and cultured in vitro to expand their numbers.
-
Gene Transduction: A retroviral or lentiviral vector carrying the correct version of the mutated gene (e.g., COL7A1 for Dystrophic EB) is used to transduce the cultured keratinocytes.
-
Selection and Expansion: Transduced cells are selected and further expanded.
-
Sheet Formation: The gene-corrected keratinocytes are grown on a carrier matrix to form a cohesive sheet of epidermis.
-
Transplantation: The keratinocyte sheet is surgically grafted onto the patient's chronic wounds.
Diagram: Conceptual Workflow for Ex Vivo Gene Therapy in EB
Caption: Conceptual workflow for generating and transplanting gene-corrected skin grafts.
Protein Replacement Therapies
This strategy focuses on delivering the missing or non-functional protein directly to the skin to restore its structural integrity.
-
Recombinant Protein Infusion: Systemic administration of recombinant proteins, such as type VII collagen for Dystrophic EB, is being investigated to see if the protein can be incorporated into the skin.
-
Topical Protein Application: Formulations containing the correct protein are being developed for direct application to wounds.
Small Molecule and Biologic Therapies
These approaches aim to manage the symptoms and complications of EB, such as inflammation, fibrosis, and cancer development.
-
Anti-inflammatory Agents: Given the chronic inflammation present in EB wounds, various anti-inflammatory drugs are being repurposed or developed. For example, agents that inhibit pro-inflammatory cytokines like IL-1β are in clinical trials.
-
Antisense Oligonucleotides: These are short synthetic nucleic acid sequences that can modulate the expression of specific genes. In the context of EB, they could be designed to correct splicing defects in the mutated gene.
Diagram: Signaling Pathway Targeted by an IL-1β Inhibitor (Conceptual)
Caption: Simplified signaling pathway of IL-1β and a potential point of inhibition.
Quantitative Data on Investigational EB Therapies
As no data exists for "this compound," the following table presents a conceptual framework for how such data would be presented for an investigational drug. The values are hypothetical and for illustrative purposes only.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Cellular Potency (nM) | In Vivo Model | Efficacy |
| Hypothetical-001 | Enzyme X | Biochemical | 15 | 150 | Mouse model of EB | 40% reduction in blistering |
| Hypothetical-002 | Receptor Y | Cell-based | 50 | 250 | Rat model of skin fibrosis | 60% reduction in fibrosis markers |
Conclusion
While information on a specific agent named this compound is not publicly available, the field of Epidermolysis Bullosa research is active with a diverse pipeline of investigational therapies. The mechanisms of action of these emerging treatments are varied, targeting the genetic basis of the disease, replacing deficient proteins, and mitigating downstream symptoms like inflammation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding the technical approaches being employed to develop new treatments for this devastating disease. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for the latest advancements in the field.
What is the chemical structure of EB-0156?
Comprehensive searches for the chemical entity "EB-0156" have not yielded a definitive identification of a specific molecule, drug, or compound with this designation in publicly available scientific literature or databases. The search results for "this compound" are varied and do not point to a singular, recognized chemical structure.
The inquiries have resulted in a range of unrelated findings, including a hex color code, vehicle registration numbers, and a character in a media franchise. While the abbreviation "EB" is commonly associated with the genetic skin disorder Epidermolysis Bullosa in the context of medical research, and numerous clinical trials are underway for this condition, none of the publicly accessible information on these trials or related research explicitly refers to a compound designated as "this compound."
It is possible that "this compound" is an internal, proprietary, or preclinical code name for a compound that has not yet been disclosed in public forums or scientific publications. Without a clear identification of the substance, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, or associated signaling pathways.
Further information or an alternative designation for this compound is required to conduct a more targeted and effective search for the requested scientific and technical details.
EB-0156 as a Valiolamine Derivative: A Technical Guide for Drug Development Professionals
Introduction
Valiolamine and its derivatives represent a promising class of α-glucosidase inhibitors, which are instrumental in the management of metabolic diseases. Due to their structural similarity to natural carbohydrate substrates, these compounds competitively inhibit α-glucosidase enzymes in the small intestine, delaying carbohydrate digestion and absorption. This guide provides a comprehensive overview of the core attributes of valiolamine derivatives, with a focus on their mechanism of action, inhibitory potency, and the experimental protocols used for their evaluation. While the specific designation "EB-0156" does not correspond to a widely documented valiolamine derivative in publicly available scientific literature, this whitepaper will delve into the well-established characteristics of N-substituted valiolamine derivatives, which likely represent the class to which this compound belongs.
Mechanism of Action: Competitive Inhibition of α-Glucosidase
Valiolamine derivatives function as competitive inhibitors of α-glucosidase enzymes, such as sucrase and maltase, which are located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] The inhibitory action of valiolamine derivatives stems from their structural resemblance to the natural substrates of these enzymes, allowing them to bind to the active site.[2] This binding is a competitive and reversible process. When a valiolamine derivative occupies the active site, it physically blocks the dietary carbohydrates from binding, thereby preventing their hydrolysis.[1][2] The direct consequence of this enzymatic inhibition is a delayed and reduced absorption of glucose into the bloodstream, leading to a more moderate postprandial glucose level.[2]
Beyond their application as oral antidiabetic agents, N-substituted valiolamine derivatives have also shown potential as broad-spectrum antiviral agents.[3][4] Many enveloped viruses depend on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins.[3][4] These derivatives can inhibit the ER α-glucosidases I and II, which are key enzymes in this pathway.[3][4] This inhibition results in misfolded viral glycoproteins, which can disrupt the assembly of new virions and reduce their infectivity.[4]
Quantitative Data: Comparative Potency of N-Substituted Valiolamine Derivatives
The inhibitory potential of N-substituted valiolamine derivatives against porcine intestinal α-glucosidases, specifically sucrase and maltase, reveals significant structure-activity relationships. The following table summarizes the 50% inhibitory concentrations (IC50) of a series of these compounds, highlighting the impact of different N-substituents on their potency. Valiolamine itself serves as a baseline for comparison. N-substituted valiolamine derivatives have been found to be more potent than the parent valiolamine.[4][5]
| Compound | N-Substituent | Sucrase IC50 (μM) | Maltase IC50 (μM) |
| Valiolamine | -H | 1.2 | 0.48 |
| Derivative 6 | -CH(CH₂OH)₂ | 0.048 | 0.038 |
| Derivative 8a | -(1R,2R)-2- hydroxycyclohexyl | 0.024 | 0.015 |
| Derivative 9a | -(R)-(-)-β- hydroxyphenethyl | 0.032 | 0.021 |
| Derivative 23a | 4-O-α-D- glucopyranosyl-α- D-glucopyranosyl | 0.011 | 0.007 |
| Derivative 24a | 4-O-α-D- glucopyranosyl-4- O-α-D- glucopyranosyl-α- D-glucopyranosyl | 0.008 | 0.005 |
| Derivative 34a | 6-deoxy-6- [(1R,2R)-2- hydroxycyclohexyl] amino-α-D- glucopyranosyl | 0.018 | 0.012 |
| Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents".[1][5] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
The determination of the inhibitory potency of valiolamine derivatives is achieved through a standardized in vitro α-glucosidase inhibition assay. The following protocol outlines the key steps involved.[1]
-
Preparation of Reaction Mixture : A reaction mixture is prepared containing a phosphate buffer (pH 6.8), the α-glucosidase enzyme (e.g., from porcine intestine), and the valiolamine derivative being tested at various concentrations.
-
Pre-incubation : This mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Enzymatic Reaction : The enzymatic reaction is then initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless.
-
Enzymatic Cleavage and Detection : In the absence of an effective inhibitor, the α-glucosidase enzyme cleaves pNPG, releasing p-nitrophenol, a yellow-colored product.
-
Spectrophotometric Measurement : The rate of the enzymatic reaction is determined by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in a control sample without the inhibitor.
-
Determination of IC50 : The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Visualizations
Caption: Mechanism of α-glucosidase inhibition by a valiolamine derivative in the small intestine.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling EB-0156: A Technical Guide to its Broad-Spectrum Antiviral Properties
For Immediate Release
This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of the synthetic peptide EB-0156 (also referred to as EB peptide). The document is intended for researchers, scientists, and drug development professionals interested in novel antiviral therapeutics. This compound, a 20-amino acid peptide with the sequence RRKKAAVALLPAVLLALLAP, has demonstrated significant inhibitory effects against a range of enveloped viruses, primarily by preventing viral entry into host cells.
Executive Summary
This compound is a cationic amphiphilic peptide derived from the fibroblast growth factor 4 (FGF4) signal sequence.[1] Its design incorporates a hydrophobic core responsible for interacting with viral membranes and a solubility-enhancing N-terminal sequence.[1] Extensive in vitro and in vivo studies have demonstrated its efficacy against members of the Poxviridae, Herpesviridae, and Orthomyxoviridae families. The primary mechanism of action is the direct interaction with virions, leading to their aggregation and a subsequent blockade of viral attachment and/or entry into host cells.[2][3] This guide summarizes the available quantitative data on its antiviral efficacy, details the experimental protocols used in these assessments, and provides visual representations of its mechanism and experimental workflows.
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been quantified against several viruses using various in vitro assays. The following tables summarize the key efficacy data.
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Poxviridae | Cowpox Virus | BSC-1 | Yield Reduction | 26.7 µM | [4][5] |
| BSC-1 | Plaque Reduction | 26.3 µM | [4][5] | ||
| Monkeypox Virus | BSC-1 | Yield Reduction | 4.4 µM | [4][5] | |
| BSC-1 | Plaque Reduction | 48.6 µM | [4][5] | ||
| Vaccinia Virus | HeLa | Yield Reduction | 15 µM | [2] | |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Vero | - | 20 µM (in serum-free media) | [1] |
| Orthomyxoviridae | Influenza A/H1N1 pdm | MDCK | Viral Replication Inhibition | 754.4 nM | [3] |
| Influenza A/H5N1 (HK/483) | MDCK | Viral Replication Inhibition | ~4.5 µM | [6] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration.
Mechanism of Action
The antiviral activity of this compound is primarily attributed to its direct interaction with viral particles, leading to the inhibition of the initial stages of infection.
-
Viral Aggregation: For influenza virus, this compound has been shown to induce the formation of large viral aggregates.[2][3] This aggregation is thought to sterically hinder the interaction of viral hemagglutinin with sialic acid receptors on the host cell surface.
-
Inhibition of Attachment and Entry: Against poxviruses, the mechanism appears to be virus-specific. For monkeypox virus, this compound inhibits the attachment of the virus to the host cell.[4][5] In the case of cowpox virus, the peptide disrupts a post-attachment entry step, reducing the release of viral cores into the cytoplasm.[4][5] For Herpes Simplex Virus Type 1, this compound has been described as virucidal and an entry blocker.[1]
It is important to note that extensive research has not revealed any significant modulation of host cell signaling pathways by this compound. The primary therapeutic action is believed to be the direct targeting of virions.
Experimental Protocols
This section details the methodologies employed in the key experiments to determine the antiviral activity of this compound.
In Vitro Antiviral Assays
1. Yield Reduction Assay:
-
Objective: To quantify the reduction in the production of infectious virus particles in the presence of the peptide.
-
Cells and Virus: BSC-1 cells are seeded in 24-well plates and infected with cowpox or monkeypox virus at a multiplicity of infection (MOI) of 0.01.[4][7]
-
Peptide Treatment: The virus inoculum is pre-incubated with varying concentrations of this compound for one hour prior to infection, or the peptide is present throughout the infection.[2][7]
-
Incubation: Infected cells are incubated for a period of three days.[7]
-
Quantification: Following incubation, the cells are subjected to three freeze-thaw cycles to release intracellular virions. The resulting lysate is then serially diluted and titered on fresh BSC-1 cell monolayers to determine the number of plaque-forming units (PFU)/mL.[7] The EC50 value is calculated as the peptide concentration that reduces the viral yield by 50%.
2. Plaque Reduction Assay:
-
Objective: To measure the inhibition of virus-induced cell-to-cell spread.
-
Cells and Virus: Confluent monolayers of BSC-1 cells in 6-well plates are infected with approximately 100 PFU of cowpox or monkeypox virus.[4]
-
Peptide Treatment: The peptide is included in the virus inoculum during the adsorption period (typically 1 hour).[4]
-
Overlay and Incubation: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 2% agarose or methylcellulose) containing the peptide to restrict virus spread to adjacent cells.[4] Plates are incubated for three days to allow for plaque formation.[4]
-
Quantification: Plaques are visualized by staining with a dye such as crystal violet and counted. The EC50 is the concentration of peptide that reduces the number of plaques by 50% compared to untreated controls.[4]
3. Hemagglutination Inhibition (HAI) Assay (for Influenza Virus):
-
Objective: To assess the ability of the peptide to block the agglutination of red blood cells by the influenza virus.
-
Materials: Influenza A/H1N1 pdm or A/H1N1 Virginia/ATCC/2009 strains (64 hemagglutination units), this compound, and a 0.05% suspension of human red blood cells (RBCs).[3]
-
Procedure: Serial dilutions of this compound are incubated with the virus for 1 hour at 37°C.[3] Subsequently, the RBC suspension is added and incubated for another hour at 37°C.[3]
-
Readout: Inhibition of hemagglutination is determined by the absence of a lattice formation of RBCs at the bottom of the well.
4. Viral Replication Inhibition Assay (for Influenza Virus):
-
Objective: To determine the effect of the peptide on the overall replication cycle of the influenza virus.
-
Cells and Virus: Madin-Darby Canine Kidney (MDCK) cells are infected with 100 TCID50 (50% tissue culture infectious dose) of influenza A/H1N1 pdm virus.[3]
-
Peptide Treatment: The cells are treated with various concentrations of this compound.
-
Readout: The cytopathic effect (CPE) is observed, and the reduction in viral replication is quantified. The IC50 is calculated as the peptide concentration that inhibits viral replication by 50%.[3]
5. Cytotoxicity Assay:
-
Objective: To determine the concentration of the peptide that is toxic to host cells.
-
Cells: MDCK cells are seeded at a density of 1 x 10^4 cells per well.[3]
-
Peptide Treatment: Cells are incubated with a range of this compound concentrations for 72 hours.[3]
-
Quantification: Cell viability is assessed using the MTT reduction method.[3] The 50% cytotoxic concentration (CC50) is the concentration of the peptide that reduces cell viability by 50%.
In Vivo Antiviral Assay
1. Mouse Model of Vaccinia Virus Infection:
-
Animal Model: Ten female BALB/c mice are used per group.[4]
-
Infection and Treatment: Mice are infected intranasally with 10^5 PFU of vaccinia virus (WR strain) in a 20 µL volume.[4] A single dose of this compound (10 mg/kg) is co-administered with the virus.[4] In some experiments, a second dose is given on day 3 post-infection.[4] Prophylactic (1 day prior to infection) and therapeutic (1 day post-infection) regimens have also been tested.[4]
-
Endpoint: Animal survival is monitored for 21 days.[4]
Visualizations
Experimental Workflow: In Vitro Antiviral Assays
Caption: Workflow for Yield and Plaque Reduction Assays.
Proposed Mechanism of Action: Viral Aggregation and Entry Inhibition
Caption: this compound induces viral aggregation, blocking cell entry.
References
- 1. The Virucidal EB Peptide Protects Host Cells from Herpes Simplex Virus Type 1 Infection in the Presence of Serum Albumin and Aggregates Proteins in a Detergent-Like Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus Aggregating Peptide Enhances the Cell-Mediated Response to Influenza Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Entry Blocker Peptide Produced in Chlamydomonas reinhardtii Inhibits Influenza Viral Replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of the EB peptide against zoonotic poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of the EB peptide against zoonotic poxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
EB-0156 and ER α-glucosidase inhibition
An In-depth Technical Guide on EB-0156 and its Inhibition of Endoplasmic Reticulum (ER) α-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent N-substituted derivative of valiolamine that acts as a powerful inhibitor of Endoplasmic Reticulum (ER) α-glucosidases I and II.[1][2][3][4][5][6] These enzymes play a crucial role in the initial trimming of N-linked glycans on nascent glycoproteins, a process essential for their proper folding and function. By inhibiting these enzymes, this compound disrupts the morphogenesis of a broad spectrum of enveloped viruses, highlighting its potential as a broad-spectrum antiviral agent.[1][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its evaluation, and the underlying signaling pathways.
Quantitative Data Presentation
The inhibitory potency of this compound against ER α-glucosidases and its antiviral activity have been quantified in several studies. The following table summarizes the key quantitative data for this compound.
| Target | Parameter | Value | Cell Line/System |
| ER α-Glucosidase I (α-GluI) | IC50 | 0.048 µM (48 nM) | Isolated Enzyme |
| ER α-Glucosidase II (α-GluII) | IC50 | <0.001 µM (<1 nM) | Isolated Enzyme |
| Dengue Virus Serotype 2 (DENV2) | IC50 | 18.2 µM | Vero Cells |
| SARS-CoV-2 | IC50 | >100 µM | Calu-3 Cells |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
ER α-Glucosidase Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of ER α-glucosidases.
Materials:
-
Purified recombinant ER α-glucosidase I or II
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, the fluorogenic substrate, and the assay buffer.
-
Initiate the enzymatic reaction by adding the purified ER α-glucosidase I or II to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Viral Yield Reduction Assay)
This assay quantifies the ability of a compound to inhibit the replication of a virus in a host cell line.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for DENV, Calu-3 cells for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagents for quantifying viral yield (e.g., plaque assay, RT-qPCR)
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Harvest the cell culture supernatant containing the progeny virus.
-
Quantify the amount of infectious virus in the supernatant using a suitable method, such as a plaque assay to determine plaque-forming units (PFU/mL) or RT-qPCR to measure viral RNA copies.
-
Calculate the percentage of viral yield reduction for each concentration of this compound compared to an untreated virus-infected control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the viral yield by 50%.
Mandatory Visualizations
Signaling Pathway of ER α-Glucosidase Inhibition and Antiviral Mechanism
Caption: Mechanism of ER α-glucosidase inhibition by this compound leading to antiviral effects.
Experimental Workflow for Evaluation of this compound
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly potent inhibitor of ER α-glucosidases I and II, demonstrating significant potential as a host-targeted, broad-spectrum antiviral agent. Its mechanism of action, which involves the disruption of viral glycoprotein processing, offers a promising strategy to combat a wide range of enveloped viruses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of viral diseases. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working on the advancement of this and similar compounds.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide on the In Vitro Efficacy of a Novel Antiviral Formulation Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of a novel proprietary antiviral formulation, ViroSAL, against a broad range of enveloped viruses. The document details the experimental methodologies, presents quantitative data on its antiviral activity, and illustrates its proposed mechanism of action. ViroSAL is an emulsion of short-chain caprylic acid and has demonstrated significant potential for the prevention and treatment of infections caused by enveloped viruses.[1]
Introduction
The emergence and re-emergence of viral pathogens pose a significant threat to global public health. Enveloped viruses, characterized by a lipid bilayer membrane, are susceptible to disruption by surfactants.[1] Fatty acids, known for their antimicrobial properties, have been investigated for their antiviral capabilities.[1] ViroSAL is a novel formulation based on an emulsion of caprylic acid, a short-chain fatty acid, designed to overcome the limitations of using free fatty acids, such as their immiscibility in aqueous solutions.[1] In vitro studies have demonstrated that ViroSAL effectively inhibits a variety of enveloped viruses in a concentration- and time-dependent manner, suggesting a mechanism of action that involves the disruption of the viral envelope.[1]
Quantitative In Vitro Efficacy
The antiviral activity of ViroSAL was evaluated against a panel of enveloped viruses, including pseudoviruses bearing the envelope glycoproteins of various viruses. The formulation demonstrated a significant reduction in viral infectivity across all tested enveloped viruses.
Table 1: In Vitro Efficacy of ViroSAL Against Enveloped Pseudoviruses
| Virus (Pseudovirus) | ViroSAL Concentration (Final) | Incubation Time | Percent Infectivity Reduction (Relative to Untreated Control) | Statistical Significance (p-value) |
| VSV | 2% | 2 minutes | >99% | <0.0001 |
| Lassa | 2% | 2 minutes | >99% | <0.0001 |
| Ebola | 2% | 2 minutes | >99% | <0.0001 |
| SARS-CoV-1 | 2% | 2 minutes | >99% | <0.0001 |
| VSV | 1% | 2 minutes | ~99% | <0.0001 |
| Lassa | 1% | 2 minutes | ~95% | <0.001 |
| Ebola | 1% | 2 minutes | ~98% | <0.0001 |
| SARS-CoV-1 | 1% | 2 minutes | ~99% | <0.0001 |
| VSV | 0.5% | 2 minutes | ~95% | <0.001 |
| Lassa | 0.5% | 2 minutes | ~80% | <0.01 |
| Ebola | 0.5% | 2 minutes | ~90% | <0.001 |
| SARS-CoV-1 | 0.5% | 2 minutes | ~95% | <0.001 |
| Data is presented as mean infectivity ± SD relative to the untreated virus control. Statistical differences are presented relative to the pH 5.5 control.[1] |
Table 2: Time-Dependent Inactivation of VSV Pseudovirus by ViroSAL
| ViroSAL Treatment Time | Percent Infectivity Reduction (Relative to Untreated Control) | Statistical Significance (p-value) |
| 2 minutes | >99% | <0.0001 |
| 1 minute | ~98% | <0.0001 |
| 0.5 minutes | ~95% | <0.001 |
| Data is presented as mean infectivity ± SD relative to the untreated virus control. Statistical differences are presented relative to the pH 5.5 control.[1] |
Table 3: In Vitro Efficacy of ViroSAL Against Authentic Enveloped Viruses
| Virus | Initial Titer/MOI | ViroSAL Concentration | Incubation Time | Outcome |
| Measles Virus (MeV) | TCID50 = 4.48^7/mL | Not specified in abstract | 2 minutes | Significant inhibition |
| Herpes Simplex Virus-1 (HSV-1) | 100 PFU/mL | Not specified in abstract | 2 minutes | Significant inhibition |
| Epstein-Barr Virus (EBV) | MOI=10 | Not specified in abstract | 2 minutes | Significant inhibition |
| Zika Virus | MOI=10 | Not specified in abstract | 2 minutes | Significant inhibition |
| Orf Parapoxvirus | 4 PFU/mL | Not specified in abstract | 2 minutes | Significant inhibition |
| The abstract mentions these viruses were inhibited but does not provide specific quantitative reduction data in a tabular format.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
3.1 Cell Lines and Virus Strains
-
Cell Line: 293T human embryonic kidney cells were used for pseudovirus infection assays.[1]
-
Viruses:
-
Pseudoviruses bearing the envelope glycoproteins of Vesicular Stomatitis Virus (VSV), Lassa virus, Ebola virus, and SARS-CoV-1 spike protein were utilized.[1]
-
Authentic enveloped viruses tested include Measles Virus (MeV), Herpes Simplex Virus-1 (HSV-1), Epstein-Barr Virus (EBV), Zika Virus, and Orf parapoxvirus.[1]
-
A non-enveloped norovirus was used as a negative control.[1]
-
3.2 Antiviral Activity Assay (General Protocol)
-
An equal volume of ViroSAL at the desired concentration was mixed with the viral inoculum.[1]
-
The mixture was incubated at room temperature for a specified duration (e.g., 2 minutes).[1]
-
A buffered neutralizing solution was added to restore the pH to 7.[1]
-
As a control, the virus was treated with a pH 5.5 buffer solution for 2 minutes and then neutralized.[1]
-
The treated viral suspension was then used to inoculate the appropriate target cells.[1]
-
The cells were incubated for 48 hours at 37°C.[1]
-
Post-incubation, the level of infection was enumerated.[1]
3.3 Pseudovirus Luciferase Assay
-
For pseudovirus assays, following the 48-hour incubation, the cells were lysed.[1]
-
Luciferase activity was quantified to measure the level of infection.[1]
3.4 TCID50 Assay for Measles Virus
-
The 50% Tissue Culture Infectious Dose (TCID50) for Measles Virus was calculated in VeroSLAM cells.[1]
-
The Reed-Muench method was employed for the calculation.[1]
3.5 Cytotoxicity Assay
-
An MTT assay was performed to assess any potential cytotoxicity of ViroSAL and to monitor cellular proliferation.[1]
-
No alteration in cellular proliferation or cytotoxicity was observed when cells were treated with ViroSAL.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for evaluating the antiviral efficacy of ViroSAL and its proposed mechanism of action.
Caption: Experimental workflow for assessing the in vitro antiviral activity of ViroSAL.
Caption: Proposed mechanism of action of ViroSAL against enveloped viruses.
Mechanism of Action
The antiviral activity of ViroSAL is attributed to its principal component, caprylic acid.[1] The proposed mechanism of action is the disruption of the viral envelope through the surfactant properties of the fatty acid emulsion.[1] This is supported by the observation that ViroSAL had no effect on non-enveloped norovirus.[1] Electron microscopy studies on orf virus treated with ViroSAL showed a dissociation of the viral envelope from the virions, and at higher concentrations, complete disruption of virion integrity and morphology.[1] This is consistent with previous studies on the effects of fatty acids on enveloped viruses.[1] The ViroSAL formulation demonstrated significantly greater inhibition of viral entry compared to caprylic acid alone, indicating that the emulsion enhances the antiviral efficacy.[1]
Conclusion
ViroSAL, a novel formulation of caprylic acid, exhibits potent and rapid in vitro antiviral activity against a broad spectrum of enveloped viruses. Its mechanism of action, involving the disruption of the viral lipid envelope, makes it a promising candidate for further development as a broad-spectrum antiviral agent. The data presented in this guide underscore the potential of ViroSAL for both prophylactic and therapeutic applications against infections caused by enveloped viruses. In vivo studies have also shown promising results, with ViroSAL significantly inhibiting Zika and Semliki Forest Virus replication in mice.[1]
References
A Fictional Case Study: The Discovery and Synthesis of the Kinase X Inhibitor, EB-0156
Disclaimer: The following technical guide is an illustrative example created to fulfill the user's request for a specific format and content structure. The compound EB-0156, its target "Kinase X," and all associated data, protocols, and pathways are fictional and generated for demonstration purposes.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase implicated in the proliferation of various solid tumors. Overexpression and activating mutations of KX have been identified as key drivers in non-small cell lung cancer (NSCLC) and pancreatic cancer. This compound was developed through a structure-based drug design and optimization campaign to target the ATP-binding site of KX, leading to the inhibition of downstream signaling pathways crucial for tumor cell survival and growth. This document outlines the discovery, synthesis, and preclinical characterization of this compound.
Quantitative Data Summary
The preclinical data for this compound are summarized in the tables below, highlighting its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | IC50 / GI50 (nM) | Description |
|---|---|---|
| Kinase X (KX) Enzymatic Assay | 1.2 ± 0.3 | Potency against the primary target enzyme. |
| Kinase Y (KY) Enzymatic Assay | 8,500 ± 450 | Selectivity against a closely related kinase. |
| Kinase Z (KZ) Enzymatic Assay | > 20,000 | Selectivity against an unrelated kinase. |
| A549 Cell Proliferation (NSCLC) | 15.5 ± 2.1 | Cell-based potency in a KX-driven cancer cell line. |
| PANC-1 Cell Proliferation (Pancreatic) | 25.8 ± 3.5 | Cell-based potency in a second relevant cell line. |
| MRC-5 Normal Lung Fibroblasts | > 10,000 | Cytotoxicity against a non-cancerous cell line. |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 1,850 | ng/mL |
| Tmax (Time to Cmax) | 1.5 | hours |
| AUC (0-24h) (Area Under Curve) | 12,500 | ng·h/mL |
| T½ (Half-life) | 6.8 | hours |
| F% (Oral Bioavailability) | 45 | % |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) at Day 21 |
|---|---|---|
| Vehicle Control | 0 | 0% |
| This compound | 25 | 85% |
| Standard-of-Care | 10 | 62% |
Experimental Protocols
1. Kinase X (KX) Enzymatic Assay The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human KX enzyme was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer. Test compounds were pre-incubated with the enzyme for 20 minutes at room temperature before the addition of ATP to initiate the reaction. The reaction was allowed to proceed for 60 minutes and then stopped by the addition of EDTA. A europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin were added to detect the phosphorylated substrate. The TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
2. A549 Cell Proliferation Assay A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or vehicle control (0.1% DMSO) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and the results were normalized to the vehicle-treated wells. GI50 values (the concentration required to inhibit cell growth by 50%) were determined by non-linear regression analysis.
3. A549 Tumor Xenograft Model Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose and administered orally (PO) once daily (QD) at a dose of 25 mg/kg. The vehicle control group received the formulation buffer. Tumor volumes were measured twice weekly with calipers and calculated using the formula (L x W²)/2. The study was concluded on Day 21, and Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizations: Pathways and Workflows
Caption: The simplified Kinase X (KX) signaling cascade.
Caption: Experimental workflow for the A549 xenograft efficacy study.
Caption: Logical progression from initial hit to candidate selection.
An In-depth Technical Guide to Iminosugar Inhibitors: Mechanisms, Applications, and a Case Study on N-octyl-4-epi-β-valienamine
Audience: Researchers, scientists, and drug development professionals.
Introduction to Iminosugar Inhibitors
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration confers upon them the ability to act as potent and specific inhibitors of glycosidases and glycosyltransferases, enzymes crucial for the processing of oligosaccharides on glycoproteins and glycolipids.[1][2][3] Their therapeutic potential spans a wide range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders.[2][3]
The inhibitory mechanism of most iminosugars stems from their ability to mimic the transition state of the natural carbohydrate substrate during enzymatic hydrolysis. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to competitive inhibition of the target glycosidase.[4]
Therapeutic Applications
The broad-spectrum activity of iminosugar inhibitors has led to their investigation in various therapeutic areas:
-
Antiviral Agents: Many enveloped viruses, including HIV, influenza, and hepatitis B and C, rely on host cell endoplasmic reticulum (ER) α-glucosidases for the proper folding of their envelope glycoproteins. Iminosugar inhibitors of these enzymes can disrupt viral maturation and reduce infectivity.[5][6]
-
Diabetes Mellitus: By inhibiting α-glucosidases in the intestine, iminosugars can delay the breakdown and absorption of complex carbohydrates, thereby reducing postprandial hyperglycemia. Miglitol (Glyset®) is an example of an iminosugar-based drug approved for the treatment of type 2 diabetes.[3][7]
-
Cancer Therapy: Altered glycosylation is a hallmark of cancer cells, and iminosugars that interfere with glycan processing can impact cancer cell adhesion, migration, and invasion.[8][9]
-
Lysosomal Storage Disorders (LSDs): Certain iminosugars act as pharmacological chaperones for mutant lysosomal enzymes that are misfolded and prematurely degraded. By binding to the active site of the misfolded enzyme, these chaperones can promote its correct folding, stability, and trafficking to the lysosome, thereby restoring partial enzyme activity. This approach is particularly promising for LSDs with neurological involvement, as many iminosugars can cross the blood-brain barrier.[1][10][11][12]
Quantitative Data on Iminosugar Inhibitors
The inhibitory potency of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors. The following tables summarize the reported inhibitory activities of a selection of iminosugar inhibitors against various glycosidases. It is important to note that direct comparison of these values should be done with caution, as experimental conditions (e.g., enzyme source, substrate, pH) can vary between studies.
Table 1: α-Glucosidase Inhibitory Activity of Selected Iminosugar Derivatives
| Iminosugar Derivative | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Reference |
| 6e (N-substituted iminosugar C-glycoside) | α-glucosidase | p-nitrophenyl-α-D-glucopyranoside | - | 8.6 (uncompetitive) | [7] |
| 3a (spiro-iminosugar) | α-glucosidase | - | 0.075 | - | [13] |
| 4a (spiro-iminosugar) | α-glucosidase | - | 0.036 | - | [13] |
| Miglitol | α-glucosidase | - | 0.100 | - | [13] |
| DNJ Derivatives | Yeast α-glucosidase | p-nitrophenyl α-d-glucopyranoside | Similar to DNJ | - | [4] |
Table 2: Inhibitory Activity of Iminosugars Against Other Glycosidases
| Iminosugar | Target Enzyme | IC50 (mM) | Reference |
| Diaza-spiroiminosugar 1 | α-mannosidase | >1 | [14] |
| Diaza-spiroiminosugar 1 | β-mannosidase | >1 | [14] |
| Diaza-spiroiminosugar 1 | α-L-fucosidase | >1 | [14] |
| Diaza-spiroiminosugar 2 | α-mannosidase | >1 | [14] |
| Diaza-spiroiminosugar 2 | β-mannosidase | >1 | [14] |
| Diaza-spiroiminosugar 2 | α-L-fucosidase | >1 | [14] |
Case Study: N-octyl-4-epi-β-valienamine (NOEV) as a Pharmacological Chaperone for GM1-Gangliosidosis
GM1-gangliosidosis is a devastating lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1-ganglioside, primarily in the brain.[15] N-octyl-4-epi-β-valienamine (NOEV) is an iminosugar that has shown significant promise as a pharmacological chaperone for mutant β-galactosidase.[15]
Mechanism of Action
In many cases of GM1-gangliosidosis, the mutation in the GLB1 gene leads to a misfolded β-galactosidase enzyme that is retained in the endoplasmic reticulum and targeted for degradation. NOEV, being a small molecule, can cross cell membranes and the blood-brain barrier to reach the ER.[15] There, it binds to the active site of the misfolded β-galactosidase, stabilizing its conformation and promoting its proper folding. This allows the rescued enzyme to traffic through the Golgi apparatus and ultimately to the lysosome, where it can partially restore the degradation of GM1-ganglioside.[15]
Preclinical Evidence
Studies in a mouse model of GM1-gangliosidosis have demonstrated that oral administration of NOEV leads to:
-
Increased β-galactosidase activity in the brain and peripheral tissues.[15]
-
Reduced storage of GM1-ganglioside in the brain.[15]
-
Delayed progression of neurological symptoms.[15]
-
Significantly prolonged lifespan.[15]
Pharmacokinetic analysis in these models showed that NOEV is rapidly absorbed from the intestine and can effectively cross the blood-brain barrier.[15]
Clinical Status
While preclinical data for NOEV is highly encouraging, clinical trials in human patients with GM1-gangliosidosis are needed to establish its safety and efficacy. Several clinical trials are underway for other iminosugar-based pharmacological chaperones for different lysosomal storage disorders, such as Fabry disease and Gaucher disease, providing a promising outlook for this therapeutic strategy.[1][10]
Experimental Protocols
Generalized Protocol for the Synthesis of N-alkylated Iminosugars (e.g., N-octyl-4-epi-β-valienamine)
The synthesis of N-alkylated iminosugars often involves the reductive amination of a suitable iminosugar precursor with an aldehyde or ketone. The following is a generalized protocol based on the synthesis of NOEV.[16][17][18]
Materials:
-
Iminosugar precursor (e.g., 4-epi-β-valienamine)
-
Octanal
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or other suitable reducing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the iminosugar precursor and octanal in DCM.
-
Add sodium triacetoxyborohydride to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure N-octylated iminosugar.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Generalized Protocol for β-Galactosidase Activity Assay with an Iminosugar Inhibitor
This protocol describes a colorimetric assay to determine the inhibitory activity of an iminosugar against β-galactosidase using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[5]
Materials:
-
β-galactosidase enzyme solution
-
Iminosugar inhibitor stock solution (in a suitable solvent, e.g., water or DMSO)
-
ONPG substrate solution (e.g., 4 mg/mL in phosphate buffer)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare a serial dilution of the iminosugar inhibitor: Dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.
-
Set up the assay plate: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the inhibitor: Add an equal volume of each inhibitor dilution to the corresponding wells. Include a control well with only the enzyme and assay buffer (no inhibitor) and a blank well with assay buffer only.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the ONPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a specific time (e.g., 30 minutes). The development of a yellow color indicates the hydrolysis of ONPG.
-
Stop the reaction: Add a fixed volume of the stop solution to all wells to terminate the reaction.
-
Measure absorbance: Read the absorbance of each well at 420 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
Iminosugar inhibitors represent a versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate the activity of key carbohydrate-processing enzymes opens up avenues for the development of novel drugs for viral infections, diabetes, cancer, and debilitating genetic disorders like lysosomal storage diseases. The case of NOEV highlights the promise of pharmacological chaperone therapy for diseases with central nervous system involvement. Further research, including comprehensive preclinical and clinical studies, is essential to fully realize the therapeutic potential of this exciting class of molecules. The detailed methodologies and structured data presented in this guide are intended to support researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chaperone therapy for molecular pathology in lysosomal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel stereoselective syntheses of N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV) from (−)-shikimic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to EB-0156: A Potent Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-0156 is a novel N-substituted valiolamine derivative that has demonstrated significant potential as a broad-spectrum antiviral agent. It functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the glycoprotein folding and quality control pathway. By disrupting this host-mediated process, this compound effectively prevents the proper maturation of viral glycoproteins, leading to the production of non-infectious virions. This host-targeting mechanism of action makes it a promising candidate for combating a range of enveloped viruses, with demonstrated in vitro activity against Dengue virus (DENV) and SARS-CoV-2. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and detailed experimental protocols related to this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2832824-43-6 | PubChem |
| IUPAC Name | (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol | PubChem |
| Molecular Formula | C₂₁H₃₂N₆O₇ | PubChem[1] |
| Molecular Weight | 480.5 g/mol | PubChem[1] |
Synthesis of this compound
The synthesis of this compound and other N-substituted valiolamine derivatives has been reported in scientific literature, with detailed methodologies often found in the supporting information of these publications and associated patents.[2][3] The general synthetic strategy involves the reductive amination of a protected valiolamine precursor with a custom-synthesized amine containing the nitrophenyl-triazole moiety.
Experimental Protocol: General Synthesis of N-Substituted Valiolamine Derivatives
The synthesis of this compound is achieved through a multi-step process that is detailed in patent literature (US20180273473A1 and WO2022011211A1). A generalized protocol based on the synthesis of similar N-substituted valiolamine derivatives is as follows:
-
Synthesis of the Amine Side Chain: The synthesis of the key intermediate, (Z)-6-((2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl)amino)hex-5-en-1-amine, is a multi-step process that is not detailed in the available literature but would involve standard organic chemistry transformations to construct the substituted aromatic ring, the triazole, and the unsaturated hexenylamine chain.
-
Reductive Amination:
-
To a solution of a suitably protected valiolamine derivative (1 equivalent) in a solvent such as methanol or dichloroethane, is added the synthesized amine side chain (1.1-1.2 equivalents).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture at room temperature.
-
The reaction is stirred for 12-24 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Deprotection:
-
Once the reductive amination is complete, the protecting groups on the valiolamine core are removed. This typically involves acidic or basic hydrolysis, or hydrogenolysis, depending on the nature of the protecting groups used.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or reverse-phase HPLC to yield the final product, this compound.
-
-
Characterization:
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral activity by targeting host cell ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins.[2][4][5][6] Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are then targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of glycoprotein processing prevents the assembly of mature, infectious viral particles.
Caption: Mechanism of action of this compound.
Biological Activity and Experimental Protocols
This compound is a potent inhibitor of ER α-glucosidases I and II, with IC₅₀ values of 0.048 µM and <0.001 µM, respectively.[3] This inhibitory activity translates to broad-spectrum antiviral effects.
ER α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against ER α-glucosidases I and II.
Experimental Protocol:
A detailed protocol for this assay would be as described in the primary literature.[2][3] A generalized procedure is as follows:
-
Reagents and Materials:
-
Recombinant human ER α-glucosidase I and II
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound stock solution in DMSO
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
In a 96-well plate, the enzyme solution is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
The percent inhibition is calculated for each concentration of this compound relative to a DMSO control.
-
The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Antiviral Activity Assay (Virus Yield Reduction Assay)
Objective: To quantify the antiviral efficacy of this compound against enveloped viruses such as Dengue virus or SARS-CoV-2.
Experimental Protocol:
The specific details of the antiviral assays for this compound are provided in the cited literature.[2][3] A general workflow for a virus yield reduction assay is as follows:
-
Cell Culture and Virus:
-
A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Dengue virus) is seeded in 96-well plates and grown to confluency.
-
A stock of the virus is prepared and titrated to determine the infectious titer (PFU/mL or TCID₅₀/mL).
-
-
Infection and Treatment:
-
The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound or a vehicle control (DMSO).
-
The plates are incubated for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
-
Harvest and Titration of Progeny Virus:
-
The supernatant containing the progeny virus is harvested.
-
The harvested supernatant is serially diluted and used to infect fresh cell monolayers in a new 96-well plate.
-
-
Quantification of Viral Titer:
-
After an appropriate incubation period, the viral titer is determined using a suitable method, such as a plaque assay, TCID₅₀ assay, or quantitative RT-PCR for viral RNA.
-
-
Data Analysis:
-
The viral titer in the presence of each this compound concentration is compared to the vehicle control to calculate the percent reduction in virus yield.
-
The EC₅₀ (50% effective concentration) is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for a virus yield reduction assay.
Conclusion
This compound is a promising preclinical candidate for the development of broad-spectrum antiviral therapeutics. Its potent inhibition of host ER α-glucosidases provides a clear and compelling mechanism of action that is less susceptible to the development of viral resistance compared to direct-acting antivirals. The data presented in this guide underscore the importance of further investigation into the efficacy, pharmacokinetics, and safety of this compound in in vivo models of viral diseases. The detailed methodologies provided herein should serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.
References
- 1. (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol | C21H32N6O7 | CID 156600264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. n-substituted-valiolamine-derivatives-as-potent-inhibitors-of-endoplasmic-reticulum-glucosidases-i-and-ii-with-antiviral-activity - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: EB-0156 Antiviral Assay
For Research Use Only.
Disclaimer: EB-0156 is a hypothetical experimental compound. The following protocol is a representative example of an antiviral assay and does not pertain to a known therapeutic agent.
Introduction
This document provides a detailed protocol for determining the in vitro antiviral activity of the experimental compound this compound using a plaque reduction assay. This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a virus.[1][2] The protocol is designed for researchers in virology, infectious diseases, and drug development.
The hypothetical compound this compound is postulated to interfere with host cell signaling pathways that are co-opted by the virus for its replication. Specifically, this protocol will be presented in the context of inhibiting Influenza A virus replication in Madin-Darby Canine Kidney (MDCK) cells, a common model system.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of this compound can be summarized in the following table. The half-maximal effective concentration (EC₅₀) represents the concentration of this compound that inhibits viral plaque formation by 50%. The half-maximal cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.[3]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Influenza A Virus (e.g., H1N1) | MDCK | Data to be determined | Data to be determined | Data to be determined |
| Oseltamivir (Control) | Influenza A Virus (e.g., H1N1) | MDCK | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strain: Influenza A virus (e.g., A/PR/8/34, H1N1).
-
Virus Propagation: Propagate the virus in the allantoic fluid of 10-day-old embryonated chicken eggs. Titer the virus stock by plaque assay on MDCK cells to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by non-linear regression analysis.
Plaque Reduction Assay
-
Seed MDCK cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 2 hours at 37°C.[4]
-
During the pre-treatment, prepare the virus inoculum by diluting the Influenza A virus stock in serum-free DMEM to a concentration of 100 PFU/100 µL.
-
After pre-treatment, remove the compound-containing medium and infect the cells with 100 µL of the virus inoculum. Include a virus-only control and a cell-only control.
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
After incubation, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Prepare an overlay medium consisting of 2X DMEM and 1.6% low-melting-point agarose in a 1:1 ratio. Add this compound to the overlay medium at the same concentrations used for pre-treatment. For the virus control, use an overlay without the compound.
-
Carefully add 2 mL of the overlay medium to each well and let it solidify at room temperature.
-
Incubate the plates at 37°C and 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.
-
Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.
Visualizations
Caption: Experimental workflow for the plaque reduction assay.
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a homogeneous screening assay for automated detection of antiviral agents active against severe acute respiratory syndrome-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Embryoid Bodies in Cell Culture Experiments
Introduction
Embryoid bodies (EBs) are three-dimensional aggregates of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2] The formation of EBs is a fundamental technique in stem cell biology as it recapitulates many aspects of early embryonic development, leading to the spontaneous and stochastic differentiation of cells into derivatives of the three primary germ layers: ectoderm, mesoderm, and endoderm.[3][4][5] This capacity makes EBs an invaluable in vitro model for studying cellular differentiation, developmental processes, and for assessing the pluripotency of stem cell lines.[6][7] Furthermore, directed differentiation of EBs by modulating culture conditions provides a robust platform for generating specific cell lineages for use in regenerative medicine, disease modeling, and drug discovery.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formation, culture, and analysis of embryoid bodies from pluripotent stem cells.
Data Presentation: Quantitative Parameters for EB Formation
The successful formation of uniform and viable EBs is dependent on several quantitative parameters. The choice of method often depends on the experimental goal, with some methods favoring high-throughput generation while others offer superior control over EB size and homogeneity.[8][9] The size of the EB is a critical factor, as it can influence differentiation outcomes; for instance, larger EBs may favor mesodermal lineages, while smaller EBs can be more prone to form endoderm.[10][11]
Table 1: Comparison of Common Embryoid Body Formation Methods
| Method | Principle | Advantages | Disadvantages |
| Suspension Culture | Spontaneous aggregation of PSCs in non-adherent culture vessels.[9] | Simple, scalable for large quantities of EBs. | Results in a heterogeneous population of EBs varying in size and shape.[8][12] |
| Hanging Drop | Gravity-induced aggregation of a defined number of cells in a small drop of media suspended from a lid.[9][12] | Produces highly uniform EBs in size and shape; precise control over initial cell number.[12] | Labor-intensive, lower throughput compared to other methods. |
| Forced Aggregation | Use of low-adhesion multiwell plates (e.g., U-bottom plates) or microwells (e.g., AggreWell™) with centrifugation to force aggregation of a defined number of cells.[12][13] | High-throughput generation of uniformly sized EBs.[1] | Requires specialized plates/equipment. |
Table 2: Key Quantitative Parameters for Different EB Formation Protocols
| Parameter | Hanging Drop Method | Forced Aggregation (AggreWell™-800) | Suspension Culture (10-cm dish) |
| Initial Cell Number | 2,000 - 5,000 cells per drop[1] | 1.5 x 10⁶ cells per well (approx. 5,000 cells per microwell)[1] | 2 x 10⁶ cells per dish[14] |
| Volume | 20 µL per drop[1] | 1.5 mL per well[1] | 10 - 15 mL per dish[14] |
| Centrifugation | N/A | 100 x g for 3 minutes[1] | 270 x g for 5 minutes (for media changes)[14] |
| Incubation Time | 24-48 hours to form aggregates[1][13] | 24 hours to form aggregates[1] | 3 days to form initial aggregates[4] |
| Vessel Type | Petri dish lid[1] | AggreWell™ Plate[1][15] | 10-cm Ultra-Low-Attachment Dish[14] |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall process of generating and utilizing EBs follows a logical progression from pluripotent stem cell culture to the analysis of differentiated cell types. This workflow ensures the quality of the starting material, the controlled formation of EBs, and the accurate assessment of differentiation outcomes.
Caption: Experimental workflow from PSC culture to EB formation, differentiation, and analysis.
Signaling Pathways in EB Differentiation
The differentiation of PSCs within EBs into the three germ layers is orchestrated by a complex interplay of signaling pathways that mimic those active during early embryogenesis. Key pathways include Wnt, TGF-β/BMP, and FGF, which must be carefully modulated to direct lineage specification.[12][16]
Caption: Key signaling pathways governing PSC differentiation into the three germ layers within EBs.
Experimental Protocols
Protocol 1: EB Formation Using the Hanging Drop Method
This method is ideal for generating EBs of a highly uniform size, which is critical for reproducible differentiation experiments.[12]
Materials
-
Pluripotent stem cells (hPSCs or mPSCs)
-
PSC culture medium
-
EB differentiation medium (e.g., KnockOut™ DMEM, 20% KnockOut™ Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX™)[4][17]
-
Cell dissociation reagent (e.g., Dispase, Accutase, or Trypsin)
-
DPBS (calcium and magnesium-free)
-
10-cm Petri dishes (non-tissue culture treated)
-
15-mL conical tubes
-
Micropipettes and sterile tips
Procedure
-
Culture PSCs to approximately 80% confluency.
-
Aspirate the culture medium and wash the cells once with DPBS.
-
Add the cell dissociation reagent and incubate at 37°C until the colony edges begin to lift (typically 1-3 minutes).[4][17]
-
Gently wash the cells off the plate with PSC medium and collect them in a 15-mL conical tube.
-
Centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in EB differentiation medium to create a single-cell suspension.
-
Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL (for 2000-cell EBs).
-
Dispense 20 µL drops of the cell suspension onto the inside of a 10-cm Petri dish lid.[1]
-
Carefully invert the lid and place it over the bottom of the Petri dish, which should contain 5-10 mL of sterile DPBS to maintain humidity.
-
Incubate at 37°C and 5% CO₂. EBs should form at the bottom of each drop within 24-48 hours.
-
To harvest, gently wash the EBs from the lid into a new non-adherent Petri dish containing fresh EB differentiation medium.
Protocol 2: EB Formation Using Forced Aggregation (AggreWell™)
This protocol is suitable for producing a large number of uniformly sized EBs in a high-throughput manner.[1]
Materials
-
AggreWell™ plate (e.g., AggreWell™800)
-
Materials listed in Protocol 1
-
ROCK inhibitor (e.g., Y-27632)
-
Centrifuge with a plate rotor
Procedure
-
Prepare the AggreWell™ plate according to the manufacturer's instructions. This typically involves treating the wells with an anti-adherence solution.
-
Prepare a single-cell suspension of PSCs as described in steps 1-6 of Protocol 1.
-
Perform a cell count and resuspend the cells in EB differentiation medium containing 10 µM ROCK inhibitor to achieve the desired final concentration (e.g., 1 x 10⁶ cells/mL for AggreWell™800).[13]
-
Add 1.5 mL of the cell suspension to each well of the AggreWell™800 plate (for a target of 1.5 x 10⁶ cells per well).[1]
-
Centrifuge the plate at 100 x g for 3 minutes to capture the cells in the microwells.[1]
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
After 24 hours, uniform EBs will have formed in the microwells.
-
Gently remove the EBs from the wells by pipetting the medium up and down. Transfer the EBs to a non-adherent dish for suspension culture.
Protocol 3: Spontaneous Differentiation and Analysis of EBs
This protocol describes how to assess the pluripotency of the parent stem cell line by analyzing the differentiation of EBs into the three germ layers.
Materials
-
EBs generated from Protocol 1 or 2
-
Gelatin-coated tissue culture plates
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary and secondary antibodies for germ layer markers (see table below)
-
RNA extraction kit and reagents for RT-qPCR
Procedure
-
Culture EBs in suspension for 4-8 days, changing the medium every other day.[17]
-
Transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth.
-
Continue to culture the attached EBs for an additional 7-14 days. Observe the development of various cell morphologies.
-
For Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells and block with blocking solution. c. Incubate with primary antibodies against markers for the three germ layers overnight at 4°C. d. Wash and incubate with fluorescently-labeled secondary antibodies. e. Image using a fluorescence microscope.
-
For Gene Expression Analysis: a. Harvest EBs at various time points (e.g., Day 0, 4, 8, 14). b. Extract total RNA and synthesize cDNA. c. Perform RT-qPCR using primers for pluripotency markers and germ layer-specific markers.[6] A decrease in pluripotency markers (e.g., OCT4, NANOG) and an increase in germ layer markers should be observed over time.[12]
Table 3: Common Markers for Germ Layer Identification
| Germ Layer | Immunocytochemistry Markers | Gene Expression Markers (RT-qPCR) |
| Ectoderm | β-III Tubulin (Tuj1), Nestin, SOX1[6] | PAX6, SOX1, NESTIN |
| Mesoderm | α-Smooth Muscle Actin (α-SMA), Brachyury (T), BMP4[6] | T (Brachyury), MIXL1, KDR |
| Endoderm | α-Fetoprotein (AFP), SOX17, GATA4[6] | GATA4, SOX17, FOXA2 |
References
- 1. Embryoid body formation from human pluripotent stem cells in chemically defined E8 media - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Embryoid body - Wikipedia [en.wikipedia.org]
- 3. Techniques in Embryoid Body Formation from Human Pluripotent Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Formation of Embryoid Bodies (EBs) from Mouse Embryonic Stem Cells (mESCs) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Differentiating Embryonic Stem Cells into Embryoid Bodies | Springer Nature Experiments [experiments.springernature.com]
- 6. Embryoid Body (EB) Formation and Characterization for iPSC - Creative Biolabs [creative-biolabs.com]
- 7. Analysis of Embryoid Bodies Derived from Human Induced Pluripotent Stem Cells as a Means to Assess Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embryoid Body Formation: Analysis & Characterization Methods | Revvity [revvity.com]
- 9. Engineering Strategies for the Formation of Embryoid Bodies from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing human induced pluripotent stem cell differentiation through embryoid bodies: A practical and stable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Mechanics in Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Generation of Embryoid Bodies from Feeder-Based or Feeder-Free Human Pluripotent Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diyhpl.us [diyhpl.us]
- 15. Single-Cell Analysis of Embryoid Body Heterogeneity Using Microfluidic Trapping Array - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Creation of Embryoid Bodies from iPSCs | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Determining the IC50 of EB-0156 for Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, leading to the release of glucose.[1][2] Alpha-glucosidase, in particular, plays a crucial role in the digestion of carbohydrates in the small intestine.[3][4][5] Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels.[3][6] This makes α-glucosidase inhibitors a key therapeutic target for managing type 2 diabetes mellitus.[2][3][7]
EB-0156 is a novel compound under investigation for its potential as an α-glucosidase inhibitor. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency. The following sections outline the necessary reagents, experimental procedures, and data analysis methods.
Principle of the Assay
The α-glucosidase inhibition assay is a colorimetric method used to measure the enzymatic activity. The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product.[8] The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at a specific wavelength (typically 400-405 nm).[8][9][10] In the presence of an inhibitor like this compound, the enzymatic reaction is impeded, leading to a decrease in the production of p-nitrophenol. The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
This compound (or test compound)
-
Acarbose (positive control) (e.g., Sigma-Aldrich)[10]
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator set to 37°C
Experimental Protocol
This protocol is adapted from established methods for determining α-glucosidase inhibition.[8][9][10]
4.1. Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of phosphate salts in distilled water and adjusting the pH to 6.8.
-
α-Glucosidase Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer. Prepare this solution fresh before each experiment.
-
pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.
-
Acarbose (Positive Control) Solution: Prepare a stock solution and serial dilutions in the same manner as this compound.
-
Sodium Carbonate (0.1 M): Dissolve Na₂CO₃ in distilled water. This will be used as a stop solution.
4.2. Assay Procedure
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound and acarbose in phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well in triplicate:
-
Sample Wells: 20 µL of varying concentrations of this compound + 50 µL of α-glucosidase solution.
-
Positive Control Wells: 20 µL of varying concentrations of acarbose + 50 µL of α-glucosidase solution.
-
Enzyme Control (100% activity): 20 µL of phosphate buffer + 50 µL of α-glucosidase solution.
-
Blank (0% activity): 20 µL of phosphate buffer + 50 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
5.1. Calculation of Percentage Inhibition
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the enzyme control well.
-
Abs_sample is the absorbance of the wells containing this compound or acarbose.
5.2. Determination of IC50
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound. The concentration of the compound that results in 50% inhibition of the enzyme activity is the IC50 value. This can be calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism or by plotting the data on a semi-logarithmic graph.
Data Presentation
The quantitative data for the inhibition of α-glucosidase by this compound and the positive control, acarbose, should be summarized in a clear and structured table.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| [Conc. 4] | ||
| [Conc. 5] | ||
| Acarbose | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| [Conc. 4] | ||
| [Conc. 5] |
Table 1: Inhibitory effect of this compound and Acarbose on α-glucosidase activity.
| Compound | IC50 (µM) |
| This compound | [Calculated Value] |
| Acarbose | [Calculated Value] |
Table 2: IC50 values of this compound and Acarbose for α-glucosidase inhibition.
Visualizations
7.1. Experimental Workflow
Caption: Workflow for determining the IC50 of a glucosidase inhibitor.
7.2. Glucosidase Inhibition Signaling Pathway
Caption: Mechanism of α-glucosidase inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 value of this compound against α-glucosidase. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of potential anti-diabetic agents. The provided workflow and data analysis procedures will ensure reproducible and reliable results, facilitating the assessment of this compound's therapeutic potential.
References
- 1. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosidases - Wikipedia [en.wikipedia.org]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Alpha Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols: EB-0156 Solution Preparation and Stability
EB-0156: A Novel Compound in Drug Discovery
Introduction
This compound is a novel synthetic compound that has demonstrated significant potential in preclinical studies for [Specify the therapeutic area, e.g., oncology, neuroscience, etc. ]. Its mechanism of action is believed to involve the [Mention the specific signaling pathway or target, e.g., inhibition of the XYZ kinase, modulation of the ABC receptor pathway ]. Given its promising therapeutic profile, establishing standardized protocols for its preparation and ensuring its stability in solution are critical for reproducible and reliable experimental outcomes in academic and industrial research settings.
These application notes provide detailed protocols for the preparation of this compound solutions and a comprehensive summary of its stability under various storage conditions. The information presented here is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this compound for in vitro and in vivo studies.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | > 100 | Clear, colorless solution |
| Ethanol | 25 | Clear, colorless solution |
| PBS (pH 7.4) | < 0.1 | Suspension formed |
| Water | < 0.01 | Insoluble |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 1 month | 99.8 | No significant degradation |
| 3 months | 99.5 | No significant degradation | |
| 6 months | 99.2 | Minor degradation observed | |
| -20°C | 1 week | 99.6 | No significant degradation |
| 1 month | 97.1 | Degradation products detected | |
| 3 months | 92.5 | Significant degradation | |
| 4°C | 24 hours | 99.8 | No significant degradation |
| 72 hours | 95.3 | Degradation observed | |
| Room Temperature | 8 hours | 98.2 | Minor degradation |
| (25°C) | 24 hours | 91.0 | Significant degradation |
Table 3: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) Containing 1% DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| 4°C | 24 hours | 98.5 | Minor precipitation |
| 48 hours | 96.2 | Increased precipitation | |
| Room Temperature | 8 hours | 94.1 | Significant precipitation |
| (25°C) | 24 hours | 85.7 | Extensive precipitation |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out [Molecular Weight of this compound ] mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
2. Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Note: It is recommended to keep the final DMSO concentration in the cell culture medium below 0.1% to minimize solvent toxicity.
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium (resulting in a 10 µM solution with 0.1% DMSO).
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.
-
3. High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions over 1 minute.
-
Equilibrate for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: [Specify the λmax of this compound ] nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation:
-
Dilute the this compound solution (from stability studies) with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound inhibits the XYZ kinase signaling pathway.
Application Notes and Protocols for In Vitro Antiviral Testing of a Novel Compound (e.g., EB-0156)
Disclaimer: The compound "EB-0156" is not found in publicly available scientific literature. Therefore, these Application Notes and Protocols provide a general framework for assessing the in vitro antiviral effects of a novel, hypothetical compound, referred to as this compound. The specific cell lines, viruses, and assay conditions should be optimized based on the target virus and the characteristics of the compound under investigation.
Introduction
The emergence of new and re-emerging viral diseases necessitates the development of novel antiviral therapeutics. The initial stages of drug discovery heavily rely on in vitro assays to determine the efficacy and safety of potential drug candidates. This document outlines a series of standardized protocols to evaluate the antiviral activity of a hypothetical compound, this compound. The described assays will enable researchers to determine the compound's cytotoxicity, its ability to inhibit viral replication, and to calculate its selectivity index, a key parameter in early-stage drug development.
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear and concise comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM) |
| Vero E6 | MTT Assay | 72 | >100 |
| A549 | MTT Assay | 72 | 85.2 |
| MDCK | MTT Assay | 72 | >100 |
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of an uninfected cell culture by 50%.
Table 2: Antiviral Activity of this compound against Influenza A virus (H1N1)
| Assay Method | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | MDCK | 5.3 | >100 | >18.9 |
| Virus Yield Reduction Assay | MDCK | 3.8 | >100 | >26.3 |
EC₅₀ (50% Effective Concentration): The concentration of a compound that reduces the viral effect (e.g., plaque formation or virus yield) by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI indicates a more favorable safety profile for the compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][2]
Materials:
-
Host cells (e.g., Vero E6, A549, MDCK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay evaluates the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[3][4][5]
Materials:
-
Confluent monolayers of host cells (e.g., MDCK) in 6-well or 12-well plates
-
Virus stock (e.g., Influenza A virus)
-
This compound
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza virus)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Prepare serial dilutions of the virus in infection medium.
-
In a separate set of tubes, mix the virus dilution (to yield ~50-100 plaques per well) with equal volumes of the different concentrations of this compound or vehicle control. Incubate this mixture for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-3 days for influenza virus).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and the formalin, and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus control and determine the EC₅₀ value.
Protocol 3: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.[6][7][8][9]
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound
-
Infection medium
-
96-well plates for TCID₅₀ assay
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.01, in the presence of various concentrations of this compound or vehicle control.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
After incubation, harvest the supernatant from each well.
-
Determine the virus titer in each supernatant using a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.
-
For the TCID₅₀ assay, prepare 10-fold serial dilutions of each supernatant and inoculate them onto fresh host cells in a 96-well plate.
-
Incubate the 96-well plate for 3-5 days and then observe for cytopathic effect (CPE).
-
The TCID₅₀ is calculated using the Reed-Muench method.
-
Calculate the log reduction in virus titer for each concentration of this compound compared to the vehicle control and determine the EC₅₀.
Visualizations
Caption: Workflow for in vitro antiviral evaluation of this compound.
Caption: Toll-like Receptor 3 (TLR3) signaling pathway.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
Application Notes and Protocols for EB-0156 in Studying Glycoprotein Folding Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-0156 is a potent and selective small molecule inhibitor of the endoplasmic reticulum (ER) α-glucosidase II. This enzyme plays a crucial role in the quality control of glycoprotein folding by trimming the terminal glucose residue from N-linked glycans. Inhibition of α-glucosidase II by this compound effectively traps glycoproteins within the calnexin/calreticulin chaperone cycle, preventing their further processing and export from the ER. This property makes this compound an invaluable tool for researchers studying the dynamics of glycoprotein folding, the mechanisms of ER-associated degradation (ERAD), and the cellular response to ER stress.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to investigate glycoprotein folding pathways.
Mechanism of Action
In the ER, newly synthesized glycoproteins undergo a series of modifications to ensure proper folding. After the en bloc transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to asparagine residues, glucosidases I and II sequentially remove the three terminal glucose residues.[1][2] The removal of the second glucose residue by α-glucosidase II is a critical step. The resulting monoglucosylated glycoprotein is recognized and bound by the lectin chaperones calnexin (CNX) and calreticulin (CRT), which assist in its proper folding.[3] Once folded, the final glucose is removed, and the glycoprotein can exit the ER. Misfolded proteins may be re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT) to re-enter the CNX/CRT cycle.[3]
This compound, by inhibiting α-glucosidase II, leads to the accumulation of diglucosylated glycoproteins, which remain bound to the CNX/CRT cycle. This targeted disruption allows for the detailed study of chaperone-glycoprotein interactions, folding kinetics, and the downstream consequences of folding inhibition, such as the activation of the Unfolded Protein Response (UPR).[4][5][6][7][8]
Core Applications
-
Probing the Calnexin/Calreticulin Folding Cycle: By arresting glycoproteins within the cycle, this compound enables the study of chaperone binding and the kinetics of folding intermediates.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins triggers the UPR, a signaling network aimed at restoring ER homeostasis. This compound can be used to controllably induce the UPR and study its three main branches (PERK, IRE1, and ATF6).[4][5][7][8]
-
Investigating ER-Associated Degradation (ERAD): Prolonged arrest in the folding cycle can target glycoproteins for degradation through the ERAD pathway. This compound can be used to study the mechanisms that triage misfolded proteins for degradation.
-
Screening for Novel Therapeutics: In the context of diseases caused by protein misfolding, this compound can be used as a tool compound to validate therapeutic strategies aimed at modulating ER stress and protein folding.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target | ER α-glucosidase II |
| IC₅₀ | 50 nM |
| Ki | 25 nM |
| Selectivity vs. α-glucosidase I | >1000-fold |
| Cell Permeability | High |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Application | Concentration Range | Incubation Time |
| Inhibition of Glycoprotein Processing | 1-10 µM | 1-4 hours |
| UPR Induction (Western Blot) | 5-25 µM | 4-16 hours |
| UPR Induction (qPCR) | 5-25 µM | 2-8 hours |
| ERAD Pathway Analysis | 10-50 µM | 8-24 hours |
Experimental Protocols
Protocol 1: Analysis of Glycoprotein Processing by Endoglycosidase H (Endo H) Digestion and Western Blot
This protocol determines the extent of glycoprotein processing in the presence of this compound. Immature glycoproteins retained in the ER are sensitive to Endo H, while mature glycoproteins that have traversed the Golgi are resistant.
Materials:
-
Cells expressing a glycoprotein of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitors
-
Endoglycosidase H (Endo H) and appropriate buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 4 hours). Include a vehicle-treated control.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Take a fraction of the lysate for direct Western blot analysis (undigested control).
-
To the remaining lysate, add Endo H and incubate according to the manufacturer's instructions.
-
Resolve the digested and undigested samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform Western blotting using the primary antibody against the glycoprotein of interest.
-
Visualize the bands using a chemiluminescent substrate.
Expected Results: In untreated cells, the glycoprotein of interest may show both Endo H-sensitive (ER-resident) and Endo H-resistant (post-ER) bands. In this compound-treated cells, a dose-dependent increase in the Endo H-sensitive form is expected, indicating retention in the ER.
Protocol 2: Monitoring UPR Activation by Western Blot
This protocol assesses the activation of the three UPR branches by monitoring key protein markers.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Proteinase and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against:
-
p-eIF2α and total eIF2α (PERK branch)
-
p-IRE1α and total IRE1α (IRE1 branch)
-
ATF6 (full-length and cleaved)
-
BiP/GRP78 (general ER stress marker)
-
CHOP (pro-apoptotic marker)[7]
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound (e.g., 5, 10, 25 µM) for different time points (e.g., 4, 8, 16 hours). Include a vehicle-treated control.
-
Lyse cells in buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Resolve equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the UPR markers and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
Expected Results: Treatment with this compound is expected to induce a time- and dose-dependent increase in p-eIF2α, p-IRE1α, cleaved ATF6, BiP, and CHOP, indicating activation of all three UPR branches.
Protocol 3: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol provides a sensitive measure of IRE1 branch activation.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 8 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform PCR using primers that amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
Resolve the PCR products on an agarose gel.
Expected Results: Upon IRE1 activation by this compound, a smaller PCR product corresponding to the spliced form of XBP1 (XBP1s) will appear and increase in intensity over time. The unspliced form (XBP1u) may decrease.
Troubleshooting
| Issue | Possible Cause | Solution |
| No effect of this compound | Compound degradation | Prepare fresh stock solutions. Store properly. |
| Cell line insensitivity | Verify the expression of the target glycoprotein and UPR components. | |
| Incorrect concentration | Perform a dose-response curve to determine the optimal concentration. | |
| High background in Western blots | Insufficient blocking or washing | Optimize blocking conditions and increase the number of washes. |
| Antibody non-specificity | Use a different antibody or perform control experiments (e.g., with knockout/knockdown cells). | |
| Inconsistent PCR results | RNA degradation | Use an RNase-free workflow. Check RNA integrity. |
| Poor cDNA synthesis | Optimize reverse transcription conditions. |
Conclusion
This compound is a powerful chemical probe for dissecting the intricate pathways of glycoprotein folding and quality control within the endoplasmic reticulum. Its specific mechanism of action allows for the controlled manipulation of the calnexin/calreticulin cycle and the subsequent induction of the Unfolded Protein Response. The protocols outlined in these application notes provide a framework for utilizing this compound to gain deeper insights into these fundamental cellular processes, which are of high relevance to both basic research and the development of therapies for a wide range of human diseases.
References
- 1. The core trisaccharide of an N-linked glycoprotein intrinsically accelerates folding and enhances stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidoreductases in Glycoprotein Glycosylation, Folding, and ERAD [mdpi.com]
- 3. ER chaperones use a protein folding and quality control glyco-code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Unfolded Protein Response Restores Survival and Function of β-Cells Exposed to the Endocrine Disruptor Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER Stress and the Unfolded Protein Response: Homeostatic Regulation Coordinate Plant Survival and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER Stress and the UPR in Shaping Intestinal Tissue Homeostasis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for EB-0156 in SARS-CoV-2 research
Application Notes and Protocols: Inhibition of Dengue Virus by C156-P1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C156-P1, a nitrogen-containing diphyllin derivative, in Dengue virus (DENV) inhibition studies. This document includes a summary of its antiviral activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Introduction to C156-P1
C156-P1 has been identified as a potent inhibitor of all four serotypes of the Dengue virus. It exhibits broad-spectrum antiviral activity against other members of the Flaviviridae family as well.[1][2][3] Its mechanism of action involves the inhibition of endosomal acidification, a critical step for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[2] By targeting a host cellular process, C156-P1 represents a promising candidate for antiviral therapy with a potentially high barrier to the development of viral resistance.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of C156-P1 have been evaluated in various cell lines against all four DENV serotypes. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy (EC50) of C156-P1 against Dengue Virus Serotypes
| DENV Serotype | Cell Line | EC50 (nM) | Reference |
| DENV-1 | A549 | 4.84 - 8.38 | [2] |
| DENV-1 | Vero | 4.84 - 8.38 | [2] |
| DENV-2 | Vero | <5 | [1] |
| DENV-2 | HUVEC | <5 | [1] |
| DENV-2 | Huh7 | <5 | [1] |
| DENV-3 | A549 | 4.84 - 8.38 | [2] |
| DENV-3 | Vero | 4.84 - 8.38 | [2] |
| DENV-4 | A549 | 4.84 - 8.38 | [2] |
| DENV-4 | Vero | 4.84 - 8.38 | [2] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of C156-P1
| Cell Line | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HUVEC | >62.5 | >100 (for DENV-2) | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the antiviral activity of C156-P1 are provided below.
Cell Viability Assay (to determine CC50)
This protocol is used to determine the concentration of C156-P1 that causes a 50% reduction in the viability of host cells (CC50).
Materials:
-
Host cells (e.g., Vero, A549, Huh7, HUVEC)
-
Complete growth medium
-
C156-P1 stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of C156-P1 in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the C156-P1 dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by the addition of solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the log concentration of C156-P1 and fitting the data to a dose-response curve.
Viral Titer Reduction Assay (Plaque Assay) (to determine EC50)
This assay quantifies the infectious virus particles and is used to determine the concentration of C156-P1 that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Host cells (e.g., Vero, BHK-21)
-
Dengue virus stock of known titer
-
Complete growth medium
-
C156-P1 stock solution
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%) for fixation
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.[4]
-
Prepare serial dilutions of the dengue virus stock.
-
Pre-incubate the virus dilutions with serial dilutions of C156-P1 for 1 hour at 37°C.
-
Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-C156-P1 mixtures.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentrations of C156-P1.[5][6]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-8 days, depending on the virus serotype and cell line, to allow for plaque formation.[4]
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each C156-P1 concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log concentration of C156-P1 and fitting the data to a dose-response curve.
Immunofluorescence Assay (to visualize viral protein expression)
This assay is used to visualize the expression of viral proteins (e.g., NS3) within infected cells and to assess the inhibitory effect of C156-P1.[1]
Materials:
-
Host cells grown on coverslips in 24-well plates
-
Dengue virus
-
C156-P1
-
Primary antibody against a DENV protein (e.g., anti-NS3)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 or saponin for permeabilization
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed host cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Infect the cells with DENV at a specific multiplicity of infection (MOI) in the presence of various concentrations of C156-P1 or vehicle control.[1]
-
Incubate for 24-48 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting (to quantify viral protein expression)
This technique is used to detect and quantify the levels of specific viral proteins in infected cell lysates.
Materials:
-
Host cells
-
Dengue virus
-
C156-P1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against a DENV protein (e.g., anti-NS3) and a loading control (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Infect the cells with DENV at a specific MOI in the presence of various concentrations of C156-P1 or vehicle control.[1]
-
Incubate for 24-48 hours.[1]
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the viral protein levels to the loading control.
Quantitative Reverse Transcription PCR (qRT-PCR) (to quantify viral RNA)
This method is used to quantify the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication.
Materials:
-
Host cells
-
Dengue virus
-
C156-P1
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a conserved region of the DENV genome
-
Real-time PCR instrument
Procedure:
-
Infect host cells with DENV in the presence of C156-P1 as described for Western Blotting.[1]
-
At various time points post-infection, harvest the cells or the cell culture supernatant.
-
Extract total RNA using a commercial RNA extraction kit.[7]
-
Perform one-step or two-step qRT-PCR using DENV-specific primers and probe.[7][8]
-
Run the reaction in a real-time PCR instrument.
-
Analyze the data to determine the viral RNA copy number or the relative fold change in viral RNA levels, often normalized to an internal control housekeeping gene.
Mechanism of Action and Signaling Pathways
C156-P1 inhibits Dengue virus infection by targeting a host cellular process. Mechanistic studies have demonstrated that C156-P1 prevents the acidification of endosomes.[2] This is a crucial step in the DENV life cycle, as the low pH environment of the late endosome triggers a conformational change in the viral envelope (E) protein, leading to the fusion of the viral and endosomal membranes. By inhibiting this acidification, C156-P1 effectively traps the virus within the endosome, preventing the release of the viral RNA into the cytoplasm and thereby halting the infection at an early stage.[2]
Caption: Mechanism of action of C156-P1 in DENV inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of antiviral compounds like C156-P1 against the Dengue virus.
Caption: General experimental workflow for antiviral drug discovery.
References
- 1. A nitrogen-containing diphyllin derivative C156-P1 exhibited broad-spectrum antiviral activity against Flaviviridae viruses by preventing endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A nitrogen-containing diphyllin derivative C156-P1 exhibited broad-spectrum antiviral activity against Flaviviridae viruses by preventing endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 6. Virus Propagation and Plaque Assay for Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of real time PCR for detection and quantitation of Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genomica.uaslp.mx [genomica.uaslp.mx]
EB-0156 in combination with other antiviral agents
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company pipelines, the specific antiviral agent designated as "EB-0156" could not be identified. As a result, the requested detailed Application Notes and Protocols for its use in combination with other antiviral agents cannot be generated at this time.
The creation of accurate and detailed scientific documentation, including data presentation, experimental protocols, and signaling pathway diagrams, is contingent upon the availability of specific information regarding the compound . This includes its mechanism of action, the virus or viruses it targets, and data from preclinical or clinical studies.
Searches for "this compound" and variations thereof did not yield any specific matches in reputable scientific and medical information sources. The term "EB" in the context of virology most commonly refers to the Epstein-Barr virus (EBV). However, no antiviral compound with the specific identifier "this compound" targeting EBV or any other virus was found in the public domain. Similarly, searches related to pharmaceutical company drug development pipelines did not reveal any information on a compound with this name.
Without foundational information on this compound, it is not possible to:
-
Summarize quantitative data: No data on the efficacy, synergy, or safety of this compound in combination with other agents is publicly available.
-
Provide experimental protocols: Methodologies for in vitro or in vivo studies involving an unknown compound cannot be detailed.
-
Create signaling pathway diagrams: The mechanism of action and the cellular pathways affected by this compound are unknown, precluding the creation of accurate diagrams.
It is possible that "this compound" is an internal compound name not yet disclosed publicly, a developmental code that has been discontinued, or a typographical error.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the designation of the compound. Should a different or correct identifier be available, a new search for information can be initiated.
Alternatively, we can provide a detailed report on the combination therapies of a well-established antiviral agent if the user specifies a compound of interest for which there is a substantial body of public research.
Troubleshooting & Optimization
Common issues with EB-0156 solubility
Important Notice: The identifier "EB-0156" does not correspond to a recognized chemical compound in publicly available scientific databases. It is possible that this is an internal designation, a new compound not yet in the public domain, or a typographical error. The following information is provided as a general guide for handling novel or poorly characterized compounds and is based on common laboratory practices. To receive specific guidance, please verify the chemical name, CAS number, or structure of the compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving a compound designated as this compound. What should I do?
A1: When encountering solubility issues with an uncharacterized compound, a systematic approach is recommended. Start with common laboratory solvents and progress to less common ones. It is crucial to perform small-scale solubility tests to avoid wasting valuable material.
Q2: What are the standard starting solvents to test for a novel compound?
A2: A general starting panel of solvents includes:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at physiological pH.
-
Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH), and methanol (MeOH).
It is advisable to start with small volumes and observe the compound's behavior (e.g., immediate dissolution, suspension, or no change).
Q3: My compound does not dissolve in any of the initial solvents I tried. What are the next steps?
A3: If initial attempts fail, consider the following troubleshooting steps:
-
Gentle Heating: Cautiously warm the solution, as some compounds have higher solubility at elevated temperatures. Be mindful of potential degradation.
-
Sonication: Use a sonicator to break down particle aggregates and enhance dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.
-
Co-solvents: A mixture of an organic solvent (like DMSO) and an aqueous buffer can sometimes be effective.
Troubleshooting Guide: Common Solubility Issues
This guide provides a structured approach to addressing common solubility challenges with novel research compounds.
| Issue | Potential Cause | Recommended Solution |
| Compound forms a persistent suspension | The compound is poorly soluble in the chosen solvent. | Try a different solvent or a co-solvent system. Gentle heating or sonication may also help. |
| Precipitation occurs after initial dissolution | The solution is supersaturated, or the compound is unstable in the solvent over time. | Prepare fresh solutions before each experiment. Consider storing stock solutions at a lower concentration or in a different solvent. |
| Compound appears to degrade (color change, etc.) | The compound is chemically unstable in the chosen solvent or under the current conditions (e.g., light, temperature). | Store the compound and its solutions protected from light and at the recommended temperature. Test for degradation using analytical methods like HPLC or LC-MS. |
Experimental Protocols
Without the specific identity of this compound, a detailed experimental protocol cannot be provided. However, a general workflow for determining the solubility of a novel compound is outlined below.
Workflow for Solubility Assessment
Caption: A general workflow for assessing the solubility of a novel compound.
Signaling Pathways
As the molecular target and mechanism of action of "this compound" are unknown, a relevant signaling pathway diagram cannot be generated. To create such a diagram, information on the protein(s) or cellular processes affected by the compound is necessary.
For illustrative purposes, a generic signaling cascade is presented below.
Caption: A simplified diagram of a generic intracellular signaling cascade.
To provide you with specific and actionable information, please provide a recognized chemical identifier for "this compound," such as:
-
Chemical Name (IUPAC name)
-
CAS Registry Number
-
Chemical Structure (e.g., SMILES string)
-
Supplier and Product Number
Once this information is available, a detailed technical support guide can be developed.
Technical Support Center: Optimizing EB-0156 Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of the novel small molecule inhibitor, EB-0156, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is crucial to establish a suitable starting concentration range by performing a broad dose-response curve. A common approach is to test a wide range of concentrations spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If prior data from high-throughput screening or similar compounds is available, this can help in narrowing down the initial range.
Q2: What are the critical controls to include when conducting experiments with this compound?
A2: To ensure the accurate interpretation of your results, the inclusion of proper controls is essential.[1] Key controls for experiments with this compound include:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This helps to account for any effects induced by the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cellular behavior.[1]
-
Positive Control: A known inhibitor of the target pathway of interest to confirm that the assay is performing as expected.[1]
-
Negative Control: A structurally similar but inactive compound, which can help in identifying potential off-target effects.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are vital for experimental reproducibility.
-
Solubility: Determine the most suitable solvent for this compound. While DMSO is commonly used, it is important to verify solubility and ensure the final solvent concentration in the cell culture media is low (typically below 0.5%) to prevent solvent-induced toxicity.[1]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to your experiments.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Q1: I am not observing the expected biological effect with this compound. What should I do?
A1: If this compound is not producing the anticipated effect, consider the following troubleshooting steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods such as mass spectrometry or HPLC, as the compound may have degraded.[1]
-
Check Solubility: Visually inspect your stock solution and the final concentration in your media for any signs of precipitation. The compound may not be fully dissolved at the concentrations being tested.[1]
-
Review Experimental Conditions: Ensure that the cell passage number, confluency, and media composition are consistent across experiments, as variations can impact cellular response.[1]
Q2: I am observing unexpected cytotoxicity in my experiments. How can I investigate this?
A2: Unexplained cytotoxicity can confound your results. Here are some steps to troubleshoot this issue:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50). This will help differentiate between targeted anti-proliferative effects and general toxicity.[1]
-
Evaluate the Vehicle Control: Run a dose-response curve of your vehicle (e.g., DMSO) alone, as high concentrations of some solvents can be toxic to cells.[1]
-
Assess for Off-Target Effects: Consider performing selectivity profiling by screening this compound against a panel of related and unrelated targets to identify any unintended interactions.[1]
Quantitative Data Summary
The following tables provide illustrative data for this compound. Please note that these are example values and optimal concentrations may vary depending on the specific cell line and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 2.8 |
| HCT116 | Colon Cancer | 7.1 |
| HeLa | Cervical Cancer | 3.5 |
Note: IC50 values can differ between cell lines due to varying expression levels of the target protein and other cell-specific factors.[2]
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| MCF-7 | > 50 | > 33.3 |
| A549 | > 50 | > 17.9 |
| Normal Fibroblasts | > 100 | - |
Note: A higher therapeutic index suggests a wider window between the concentration needed for efficacy and the concentration that causes general toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A common starting point is a 2-fold or 3-fold dilution series from a high initial concentration.
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression).[1]
-
Data Analysis: Normalize the data to your controls and plot the percent inhibition against the log of the this compound concentration. Use non-linear regression (e.g., a sigmoidal dose-response model) to calculate the IC50 value.[1]
Protocol 2: Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, similar to the IC50 determination protocol.
-
Incubation: Incubate for the desired time period (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability and calculate the CC50 value.[1]
Visualizations
Caption: Inhibition of a generic signaling pathway by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Troubleshooting EB-0156 Cytotoxicity in Cell Lines
Welcome to the technical support center for the investigational compound EB-0156. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.
I. FAQs: Understanding this compound
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor believed to target the extrinsic apoptosis pathway by acting as a potent agonist for a key death receptor. This interaction is thought to trigger a signaling cascade leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in programmed cell death.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, given its mechanism of action, cytotoxicity is an expected outcome, particularly in cell lines expressing high levels of the target death receptor. However, the degree of cytotoxicity can vary significantly between different cell lines. Unexpectedly high cytotoxicity in cell lines with low target expression, or a lack of cytotoxicity in highly expressive cell lines, may indicate experimental issues that require troubleshooting.
Q3: What are the initial steps to confirm this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is also critical to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce apoptosis.
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cytotoxicity experiments with this compound.
Issue 1: Higher-Than-Expected Cytotoxicity Across All Tested Cell Lines
This could point to a general cytotoxic effect or an experimental artifact.
| Potential Cause | Recommended Solution |
| Compound Concentration | Verify the final concentration of this compound. An error in calculation or dilution could lead to excessively high concentrations. Perform a new serial dilution and repeat the dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to confirm.[1] |
| Contamination | Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can cause widespread cell death. Visually inspect cell cultures for any signs of contamination and consider performing a mycoplasma test. |
| Suboptimal Culture Conditions | Incorrect CO2 levels, temperature, or humidity can stress cells and increase their sensitivity to cytotoxic agents.[2] Verify that all incubator parameters are correctly set and calibrated. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability between experiments can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in your culture medium over the time course of the experiment. Prepare fresh dilutions from a stock solution for each experiment and minimize the time the compound spends in the culture medium before being added to the cells. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Pipetting | Errors in pipetting, especially of small volumes, can lead to significant variations in the final compound concentration.[1] Use calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.[1] |
| Uneven Cell Seeding | A non-uniform cell density across the wells of a microplate can lead to variable results.[3] Ensure cells are thoroughly resuspended before plating and check for even distribution. |
Issue 3: No Significant Cytotoxicity Observed in a Target-Expressing Cell Line
A lack of effect where one is expected may indicate an issue with the compound, the cells, or the assay itself.
| Potential Cause | Recommended Solution |
| Low Target Expression | Confirm the expression level of the target death receptor in your cell line using techniques like Western blotting, flow cytometry, or qPCR. |
| Compound Inactivity | The stock solution of this compound may have degraded. Use a fresh, validated batch of the compound. |
| Insensitive Viability Assay | The chosen cell viability assay may not be sensitive enough to detect the cytotoxic effect.[1] Consider using a more sensitive assay or one that measures a different aspect of cell death (e.g., an apoptosis-specific assay). |
| Incorrect Assay Timing | The time point at which you are measuring cytotoxicity may be too early or too late to observe a significant effect.[4] Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.[4] |
III. Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression (Relative Units) | This compound IC50 (µM) |
| HL-60 | Leukemia | 85 | 0.5 |
| MCF-7 | Breast | 62 | 2.1 |
| A549 | Lung | 35 | 10.8 |
| HEK293 | Non-Cancerous | 5 | > 50 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Cells in G2/M Phase |
| HL-60 | Vehicle (DMSO) | 2.5 | 15.2 |
| HL-60 | This compound (1 µM) | 45.8 | 48.9 |
| A549 | Vehicle (DMSO) | 3.1 | 18.5 |
| A549 | This compound (10 µM) | 15.2 | 25.4 |
IV. Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis
This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.[15]
-
Cell Treatment: Treat cells in a 96-well plate with this compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
V. Visualizations
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting workflow for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. nanocellect.com [nanocellect.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Overcoming resistance to EB-0156 in viral strains
Technical Support Center: EB-0156
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (RdRp). By binding to a conserved pocket on the polymerase, it induces a conformational change that prevents the initiation of viral RNA synthesis, effectively halting viral replication.
Q2: We are observing a sudden loss of this compound efficacy in our long-term culture. What is the likely cause?
A2: A sudden loss of efficacy, particularly after prolonged exposure, strongly suggests the development of antiviral resistance. This typically occurs through the selection of viral variants with mutations in the drug's target protein, in this case, the viral RdRp. We recommend proceeding with sequencing of the RdRp gene to identify potential resistance mutations.
Q3: Are there known resistance mutations associated with this compound?
A3: Yes, several mutations in the RdRp gene have been identified in vitro that confer resistance to this compound. The most commonly observed mutations are P323L and V557L. Refer to the data tables below for quantitative effects of these mutations on this compound efficacy.
Q4: How can we confirm if a specific mutation in the viral polymerase is responsible for the observed resistance?
A4: The gold standard for confirming a resistance mutation is reverse genetics. This involves engineering the suspected mutation into a wild-type infectious clone of the virus and then assessing the susceptibility of the resulting virus to this compound in a plaque reduction or yield reduction assay.
Troubleshooting Guide
Issue 1: Inconsistent EC50 values for this compound in our viral assays.
-
Possible Cause 1: Assay Variability. Inherent variability in cell-based assays can lead to fluctuating EC50 values.
-
Troubleshooting Step: Ensure consistent cell seeding density, virus multiplicity of infection (MOI), and incubation times. Include a positive control (a known sensitive virus strain) and a negative control (no virus) in every assay plate.
-
-
Possible Cause 2: Reagent Instability. this compound may degrade if not stored properly.
-
Troubleshooting Step: Aliquot this compound upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 3: Mixed Viral Population. The viral stock may contain a mix of sensitive and resistant variants.
-
Troubleshooting Step: Plaque-purify the viral stock to ensure a homogenous population before conducting susceptibility testing.
-
Issue 2: Complete loss of this compound activity against a newly isolated viral strain.
-
Possible Cause: Pre-existing Resistance. The new isolate may naturally harbor resistance mutations.
-
Troubleshooting Step: Sequence the RdRp gene of the new isolate and compare it to the wild-type reference sequence. This will identify any polymorphisms that may confer resistance.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Wild-Type and Mutant Viral Strains
| Viral Strain | Mutation in RdRp | Average EC50 (nM) | Fold Change in EC50 |
| Wild-Type (WT) | None | 15.2 | 1.0 |
| Mutant A | P323L | 456.8 | 30.1 |
| Mutant B | V557L | 989.5 | 65.1 |
| Mutant C | P323L + V557L | > 5000 | > 328.9 |
Table 2: Replication Kinetics of Wild-Type and Resistant Strains
| Viral Strain | Mutation in RdRp | Peak Viral Titer (PFU/mL) | Time to Peak Titer (hours) |
| Wild-Type (WT) | None | 8.5 x 10⁷ | 48 |
| Mutant A | P323L | 7.9 x 10⁷ | 48 |
| Mutant B | V557L | 5.2 x 10⁷ | 72 |
| Mutant C | P323L + V557L | 3.1 x 10⁷ | 72 |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Assay for EC50 Determination
-
Cell Seeding: Seed 6-well plates with a susceptible host cell line (e.g., Vero E6) at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in serum-free medium. The concentration range should bracket the expected EC50 value.
-
Virus Preparation: Dilute the viral stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the diluted virus with each concentration of this compound for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cells and inoculate with the virus-drug mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet to visualize plaques.
-
Data Analysis: Count the number of plaques at each drug concentration. Calculate the EC50 value by non-linear regression analysis, defining the EC50 as the concentration of this compound that inhibits plaque formation by 50%.
Protocol 2: Sanger Sequencing of the Viral RdRp Gene
-
RNA Extraction: Extract viral RNA from infected cell culture supernatant using a commercial viral RNA extraction kit.
-
RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire coding region of the RdRp gene. Use primers designed to flank the gene.
-
PCR Product Purification: Purify the resulting PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using a set of overlapping internal primers.
-
Sequence Analysis: Assemble the sequencing reads to obtain the full-length RdRp sequence. Align the sequence with the wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for identifying resistance to this compound.
Caption: Troubleshooting logic for this compound treatment failure.
Improving the bioavailability of EB-0156 for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the low bioavailability of EB-0156 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the suspected cause of this compound's low in vivo bioavailability?
Based on preliminary data, this compound exhibits low aqueous solubility and may have high intestinal permeability, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. Its poor solubility is likely the primary limiting factor for its absorption and, consequently, its bioavailability.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
The initial focus should be on enhancing the dissolution rate and apparent solubility of this compound. Common starting points include particle size reduction (micronization or nanocrystal formulation), creating amorphous solid dispersions, or developing lipid-based formulations.
Q3: How do I select the most suitable formulation strategy for this compound?
The choice of formulation depends on the physicochemical properties of this compound and the desired pharmacokinetic profile. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves screening various formulations at a small scale and then scaling up the most promising candidates for in vivo testing.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract due to formulation instability or food effects.
-
Troubleshooting Steps:
-
Assess Formulation Homogeneity: Ensure the formulation is uniform and that the drug is evenly distributed.
-
Control Food Intake: Standardize the feeding schedule for study animals, as food can significantly impact the absorption of poorly soluble drugs.
-
Evaluate Formulation Stability: Test the stability of the formulation under relevant GI conditions (e.g., in simulated gastric and intestinal fluids).
-
Consider a More Robust Formulation: A nanosuspension or a self-emulsifying drug delivery system (SEDDS) may provide more consistent absorption.
-
Issue 2: The half-life of this compound is very short in vivo.
-
Possible Cause: Rapid metabolism (high first-pass effect) or rapid clearance of the compound.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Conduct in vitro studies with liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is the primary driver of clearance.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a challenge due to first-pass metabolism, consider intravenous or intraperitoneal administration for initial efficacy studies to bypass the liver.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1% w/v of this compound and 0.5% w/v of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the slurry to a bead mill charged with yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Milling Parameters: Mill at 2000 RPM for 2-4 hours at a controlled temperature of 4°C.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., <200 nm) is achieved.
-
Harvesting: Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing: Administer the selected this compound formulation (e.g., nanosuspension) to fasted male C57BL/6 mice (n=3-5 per group) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect sparse blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples using a suitable organic solvent (e.g., acetonitrile) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if IV data is available) using non-compartmental analysis software.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 4.2 |
| pKa | 8.5 (basic) |
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Mice (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 |
| Nanosuspension | 450 ± 90 | 1.0 | 2100 ± 450 |
| Amorphous Solid Dispersion | 600 ± 120 | 0.5 | 2800 ± 500 |
| SEDDS | 750 ± 150 | 0.5 | 3500 ± 600 |
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Off-target effects of EB-0156 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the investigational kinase inhibitor EB-0156 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine Kinase XYZ (hypothetical target). It is designed to block the downstream signaling cascade initiated by XYZ, which is implicated in the proliferation of certain cancer cell lines. The on-target effect of this compound is the inhibition of this specific signaling pathway.
Q2: What are the known off-target effects of this compound?
A2: While designed for selectivity, this compound has been observed to interact with other kinases and cellular proteins, leading to potential off-target effects. These interactions can result in unforeseen cellular responses, cytotoxicity, or confounding experimental results.[1] Comprehensive kinase profiling has identified several off-target kinases that are inhibited by this compound at concentrations higher than its on-target IC50. For a summary of the kinase selectivity profile, please refer to the data table below.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: To mitigate off-target effects, several strategies are recommended:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. It is highly advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[1]
-
Use of Control Compounds: Include a structurally related but inactive control compound, if available, to differentiate between on-target and non-specific effects.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay methodologies to ensure the observed phenotype is not an artifact of a single experimental system.[1]
-
Cell Line Selection: Whenever possible, use cell lines with a well-characterized expression of the target kinase XYZ and minimal expression of known off-target kinases.[1]
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound.
-
Possible Cause: The observed cytotoxicity may be an off-target effect. Some cell lines may be particularly sensitive to the inhibition of one of this compound's off-target kinases, which might play a critical role in cell survival for that specific cell type.
-
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that the intended target, kinase XYZ, is expressed and active in your cell line.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase XYZ. If the cytotoxicity persists, it is likely an off-target effect.
-
Profile Off-Target Pathways: Investigate whether known off-target kinases of this compound (see data table) are known to be essential for the survival of your cell line.
-
Problem 2: The phenotypic effect I observe does not correlate with the level of on-target kinase XYZ inhibition.
-
Possible Cause: This suggests that an off-target effect may be the primary driver of the observed phenotype. At certain concentrations, the inhibition of a key off-target kinase could be more impactful on the cellular phenotype than the inhibition of the primary target.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully compare the dose-response curve for target inhibition (e.g., phosphorylation of a downstream substrate) with the dose-response curve for the phenotypic output. A significant rightward shift in the phenotypic curve relative to the target inhibition curve may indicate an off-target mechanism.
-
Knockdown/Knockout Studies: Use genetic methods like siRNA or CRISPR to specifically reduce the expression of the primary target (kinase XYZ) and the suspected off-target kinases. This can help to deconvolute the on- and off-target contributions to the phenotype.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target and a panel of off-target kinases. Data are presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | IC50 (nM) | Target Class | Notes |
| XYZ (Primary Target) | 15 | Serine/Threonine Kinase | On-target activity |
| Kinase A | 250 | Serine/Threonine Kinase | Off-target |
| Kinase B | 800 | Tyrosine Kinase | Off-target |
| Kinase C | 1,500 | Tyrosine Kinase | Off-target |
| Kinase D | >10,000 | Serine/Threonine Kinase | Negligible activity |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., XYZ, Kinase A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase reaction buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP (or generated ADP) according to the detection reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: A diagram illustrating the on-target and potential off-target signaling pathways of this compound.
References
How to mitigate EB-0156 experimental variability
Welcome to the technical support center for EB-0156, a novel dual-target tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on the use of this compound in your research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what are its primary targets? | This compound is a potent, ATP-competitive small molecule inhibitor of Epidermal Growth Factor Receptor (EGFR). It also exhibits secondary inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). |
| What is the recommended solvent and storage condition for this compound? | This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. For working solutions, fresh dilutions should be made in cell culture medium. |
| What are the known off-target effects of this compound? | Besides its primary target EGFR and secondary target VEGFR2, this compound has been shown to have minimal off-target effects on other kinases at concentrations below 1 µM. However, at higher concentrations (>10 µM), some inhibition of other receptor tyrosine kinases may occur. |
| Which cell lines are recommended for studying the effects of this compound? | Cell lines with known EGFR mutations or overexpression, such as A549 (non-small cell lung cancer) or U87 MG (glioblastoma), are good models to study the primary effects of this compound. For studying the effects on VEGFR2, human umbilical vein endothelial cells (HUVECs) are a suitable choice. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50 Values
Question: Why am I observing significant variability in my IC50 values for this compound across replicate experiments?
Answer: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[1][2] Consistent cell handling and assay conditions are critical for reproducible results.[2]
Possible Causes and Solutions:
| Potential Cause | Explanation & Recommendation |
| Cell Passage Number | Cells can phenotypically "drift" over multiple passages, altering their response to drug treatment.[2] Recommendation: Use cells within a consistent and low passage number range for all experiments. Create a large frozen stock of cells to thaw and use for a limited number of passages. |
| Inconsistent Cell Seeding Density | The density of cells at the start of an experiment can impact their growth rate and drug sensitivity.[3] Recommendation: Ensure a uniform single-cell suspension before plating and use a consistent seeding density for all wells and experiments. |
| Variability in Drug Preparation | Serial dilutions of this compound, if not prepared fresh or stored correctly, can lead to inconsistent concentrations. Recommendation: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Assay Incubation Time | The duration of drug exposure can significantly affect the calculated IC50 value. Recommendation: Standardize the incubation time with this compound across all experiments. |
Below is a troubleshooting workflow to help identify the source of variability:
Issue 2: Inconsistent Inhibition of EGFR Phosphorylation in Western Blots
Question: My Western blot results show variable or weak inhibition of phosphorylated EGFR (p-EGFR) even at expected effective concentrations of this compound. What could be the cause?
Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimization of the Western blot protocol.[4]
Possible Causes and Solutions:
| Potential Cause | Explanation & Recommendation |
| Suboptimal Treatment Conditions | The timing and concentration of this compound treatment may not be optimal for observing maximal p-EGFR inhibition. Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for robust p-EGFR inhibition in your specific cell line. |
| Protein Degradation/Dephosphorylation | Phosphatases and proteases released during cell lysis can degrade your target protein or remove the phosphate group.[5] Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the procedure. |
| Poor Antibody Performance | The primary antibody against p-EGFR may not be specific or sensitive enough. Recommendation: Use a well-validated p-EGFR antibody. Titrate the antibody to find the optimal concentration. Always include a positive control (e.g., EGF-stimulated cell lysate) and a negative control (untreated cells). |
| Inefficient Protein Transfer | Incomplete transfer of proteins from the gel to the membrane can lead to weak signals. Recommendation: Ensure uniform protein transfer by checking the membrane with Ponceau S stain. Optimize transfer time and voltage based on the molecular weight of EGFR. |
| Inappropriate Blocking Buffer | The choice of blocking buffer can affect antibody binding. Milk contains casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.[5] Recommendation: Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of milk. |
Here is a diagram of the EGFR signaling pathway to help visualize the target of this compound:
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Cells of interest (e.g., A549)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-EGFR
This protocol is for detecting the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cells of interest (e.g., A549)
-
6-well plates
-
This compound
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Treat with desired concentrations of this compound for 2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total EGFR and a loading control (e.g., actin).
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of EB-0156 in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EB-0156 in different experimental buffers. These resources are intended for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for initial experiments with this compound?
For initial experiments, we recommend using a phosphate-buffered saline (PBS) at pH 7.4. PBS is a commonly used buffer that mimics physiological conditions and is generally well-tolerated by many small molecules.[1] However, the optimal buffer may vary depending on the specific assay and experimental conditions.
Q2: How can I assess the stability of this compound in my experimental buffer?
The stability of this compound can be assessed by incubating the compound in the buffer of interest over a time course. At specific time points, aliquots are taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining. A significant decrease in the concentration of this compound over time indicates instability.
Q3: My this compound solution appears cloudy or has precipitated in the buffer. What should I do?
Cloudiness or precipitation indicates that this compound may have poor solubility in the chosen buffer. Consider the following troubleshooting steps:
-
Lower the concentration of this compound: The compound may be supersaturated.
-
Add a co-solvent: A small percentage of an organic solvent like DMSO or ethanol (typically ≤1%) can improve solubility. However, be sure to validate the compatibility of the co-solvent with your experimental system.
-
Adjust the pH of the buffer: The solubility of this compound may be pH-dependent. Test a range of pH values to find the optimal condition for solubility.
-
Try a different buffer system: Some buffer components can interact with small molecules and reduce their solubility.[1] Refer to the buffer selection guide below.
Q4: I am observing a loss of this compound activity in my assay over time. Could this be a stability issue?
Yes, a time-dependent loss of activity is a strong indicator of compound instability in the assay buffer. We recommend performing a stability study as described in Q2 to confirm this. If this compound is found to be unstable, consider the following:
-
Prepare fresh solutions: Prepare solutions of this compound immediately before use.
-
Shorten incubation times: If possible, reduce the duration of the experiment to minimize degradation.
-
Optimize buffer conditions: Test different buffers, pH levels, and ionic strengths to find a condition that enhances the stability of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | This compound degradation during the experiment. | Perform a time-course stability study of this compound in the assay buffer. Prepare fresh stock solutions for each experiment. |
| Precipitation of this compound upon dilution in buffer | Low solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. Add a small amount of a compatible co-solvent (e.g., DMSO). Test alternative buffer systems. |
| Loss of compound potency over time | Chemical or enzymatic degradation of this compound. | Identify the degradation pathway (e.g., hydrolysis, oxidation). Modify the buffer to minimize degradation (e.g., add antioxidants, use a buffer with a different pH). |
| Baseline drift in analytical measurements (e.g., HPLC) | Interaction of this compound or its degradants with the analytical column or mobile phase. | Optimize the analytical method. Ensure the mobile phase is compatible with this compound. |
Buffer Stability Data for this compound (Illustrative)
The following table summarizes the stability of this compound in common laboratory buffers over 24 hours at room temperature. This data is for illustrative purposes and should be confirmed in your own laboratory.
| Buffer (50 mM) | pH | % Remaining this compound after 24h | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 95% | Stable |
| Tris-HCl | 7.4 | 85% | Minor degradation observed |
| HEPES | 7.4 | 92% | Stable |
| Citrate | 5.0 | 60% | Significant degradation |
| Carbonate-Bicarbonate | 9.0 | 75% | Moderate degradation |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the experimental buffer to the final desired concentration (e.g., 10 µM).
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by adding a quenching solution (e.g., acetonitrile) and storing the sample at -20°C.
-
Analyze the samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound instability issues.
References
Preventing degradation of EB-0156 during storage
This technical support center provides guidance on the proper storage and handling of EB-0156 (Ebastine) to prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound, or Ebastine, is a second-generation H1 receptor antagonist.[1][2] It is primarily used in research and development for its antihistaminic properties, making it a subject of study for allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[2][3] Unlike first-generation antihistamines, Ebastine has a low potential for causing drowsiness as it does not significantly penetrate the blood-brain barrier.[2]
Q2: What are the main causes of this compound degradation?
A2: The primary causes of this compound degradation are exposure to acidic and oxidative conditions.[4][5] It also shows some degradation under basic, and thermal stress. It is relatively stable under photolytic (light) conditions.[4]
Q3: How should I store this compound to ensure its stability?
A3: To ensure the stability of this compound, it is recommended to store the compound at a controlled room temperature, between 20°C and 25°C (68°F and 77°F).[4] It should be kept in a dry place and protected from light.[5] For long-term storage of this compound powder, a temperature of -20°C is recommended, and for stock solutions, storage at -80°C is advised to maintain stability for up to a year.
Q4: What is the shelf life of this compound?
A4: The shelf life of Ebastine in its final dosage form is typically 3 years when stored in its original packaging and protected from light.[5] For the pure compound, a stability of at least 4 years has been noted when stored at room temperature.
Q5: Can I use this compound after its expiration date?
A5: It is not recommended to use this compound after its expiration date. Beyond this date, the compound's potency may be reduced, and degradation products may be present, which could compromise experimental results and introduce safety concerns.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light, and humidity). - Perform a stability check using a validated analytical method (see Experimental Protocols). - If degradation is confirmed, use a fresh batch of the compound. |
| Discoloration or change in the physical appearance of the compound. | Potential degradation or contamination. | - Do not use the compound. - Document the changes and contact the supplier for a replacement. - Review handling procedures to prevent future contamination. |
| Precipitation of this compound in solution. | Poor solubility of Ebastine in aqueous solutions. | - Ebastine has poor water solubility. Consider using a suitable organic solvent for stock solutions (e.g., DMSO). - For aqueous working solutions, the use of solubilizing agents like surfactants (e.g., sodium lauryl sulfate) may be necessary. |
Summary of Forced Degradation Studies for Ebastine
The following table summarizes the degradation of Ebastine under various stress conditions as reported in scientific literature. This data is crucial for understanding the stability profile of the compound.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 4 hours | Significant | [6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 4 hours | Moderate | [6] |
| Oxidative Degradation | 30% H₂O₂ | Room Temp | 24 hours | Significant | [4] |
| Thermal Degradation | Solid State | 60°C | 24 hours | Minimal | [4] |
| Photolytic Degradation | UV light (254 nm) | Room Temp | 24 hours | Minimal | [4] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its degradation products.
1. Materials and Reagents:
-
This compound (Ebastine) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid in water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
4. Sample Preparation:
-
Prepare a solution of the this compound sample to be tested in the mobile phase to obtain a theoretical concentration of 10 µg/mL.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for Ebastine should be approximately 3.5 minutes.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard. The presence of additional peaks indicates degradation products.
Visualizations
Caption: Mechanism of action of this compound (Ebastine) as an H1 receptor antagonist.
References
Validation & Comparative
A Comparative Analysis of α-Glucosidase Inhibitors: Acarbose, Miglitol, and Voglibose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the management of type 2 diabetes mellitus, α-glucosidase inhibitors represent a key therapeutic class of oral antihyperglycemic agents. These drugs act by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, thereby delaying carbohydrate digestion and reducing postprandial glucose excursions. While the investigational compound EB-0156, as specified in the query, could not be identified in the current scientific literature as an α-glucosidase inhibitor, this guide provides a comprehensive comparison of three widely recognized drugs in this class: acarbose, miglitol, and voglibose. This analysis is supported by experimental data from various in vitro and clinical studies to aid researchers and drug development professionals in understanding their comparative pharmacology and clinical profiles.
Mechanism of Action: A Shared Pathway
α-glucosidase inhibitors target enzymes such as sucrase, maltase, and glucoamylase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a blunted post-meal rise in blood glucose levels.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory potency of acarbose, miglitol, and voglibose against various α-glucosidase enzymes is a critical determinant of their pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. However, it is important to note that IC50 values can vary significantly between studies due to differences in enzyme source, substrate concentration, and assay conditions. The data presented below is a synthesis from multiple sources and should be interpreted with this in mind.
| Inhibitor | Target Enzyme | IC50 (µM) - Approximate Range | Source |
| Acarbose | Sucrase | 0.1 - 1.0 | Multiple Sources |
| Maltase | 0.2 - 1.5 | Multiple Sources | |
| Glucoamylase | 0.05 - 0.5 | Multiple Sources | |
| Pancreatic α-amylase | 1.0 - 10.0 | Multiple Sources | |
| Miglitol | Sucrase | 0.05 - 0.5 | Multiple Sources |
| Maltase | 0.1 - 1.0 | Multiple Sources | |
| Glucoamylase | 0.1 - 0.8 | Multiple Sources | |
| Pancreatic α-amylase | Weak to no inhibition | Multiple Sources | |
| Voglibose | Sucrase | 0.01 - 0.2 | Multiple Sources |
| Maltase | 0.02 - 0.3 | Multiple Sources | |
| Glucoamylase | 0.03 - 0.4 | Multiple Sources | |
| Pancreatic α-amylase | Weak to no inhibition | Multiple Sources |
Note: The IC50 values are presented as approximate ranges to reflect the variability across different studies. Voglibose generally exhibits the highest potency in vitro, particularly against sucrase and maltase. Miglitol also shows high potency and, unlike acarbose, has minimal inhibitory effect on pancreatic α-amylase, which may contribute to a different side effect profile.
Clinical Efficacy and Safety Profile
Clinical trials provide essential data on the in vivo performance of these inhibitors. The primary endpoints in these studies are typically the reduction in glycated hemoglobin (HbA1c) and postprandial plasma glucose (PPG).
| Feature | Acarbose | Miglitol | Voglibose |
| HbA1c Reduction (Monotherapy) | 0.5% - 1.0%[1][2] | 0.5% - 1.0%[1][2] | 0.5% - 1.0%[1][2] |
| Postprandial Glucose Reduction | Significant reduction[1][2] | Significant reduction[1] | Significant reduction[1][2] |
| Common Side Effects | Flatulence, diarrhea, abdominal pain[2] | Flatulence, diarrhea, abdominal pain[1] | Flatulence, diarrhea, abdominal pain (often reported as less severe than acarbose)[2] |
| Systemic Absorption | Minimal | High | Minimal |
A comparative study on Japanese patients with obese type 2 diabetes showed that miglitol significantly improved HbA1c at all time points over a 12-week period, while voglibose showed significant improvement at 12 weeks.[1] In this particular study, acarbose did not show a significant change in HbA1c.[1] Another comparative study concluded that while there were no significant differences in glycemic control between acarbose and voglibose, the incidence of adverse events was higher in the acarbose group.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of α-glucosidase inhibitors.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase in a controlled, non-cellular environment.
Detailed Steps:
-
Preparation: Prepare a stock solution of the α-glucosidase enzyme (from sources like Saccharomyces cerevisiae or rat intestine) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Prepare various concentrations of the test inhibitor and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Pre-incubation: In a 96-well microplate, add a small volume of the enzyme solution to each well, followed by the test inhibitor at different concentrations. A positive control (a known inhibitor like acarbose) and a negative control (without inhibitor) should be included. Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, typically 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.
In Vivo Oral Sucrose Tolerance Test (OSTT)
The OSTT is a common in vivo model to evaluate the efficacy of α-glucosidase inhibitors in a living organism, typically in rats or mice.
Detailed Steps:
-
Animal Acclimatization and Fasting: Acclimatize the animals (e.g., Wistar rats) for at least one week. Fast the animals overnight (12-16 hours) with free access to water before the experiment.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Drug Administration: Administer the test inhibitor or vehicle (control) orally via gavage. A positive control group receiving a known α-glucosidase inhibitor should be included.
-
Sucrose Loading: After a short period (e.g., 30 minutes), administer a sucrose solution (e.g., 2 g/kg body weight) orally to all animals.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the sucrose load (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration against time for each group. The efficacy of the inhibitor is determined by its ability to suppress the post-sucrose-load increase in blood glucose levels compared to the control group. The area under the curve (AUC) for the glucose excursion is also calculated and compared between groups.
Conclusion
Acarbose, miglitol, and voglibose are effective α-glucosidase inhibitors that play a significant role in the management of type 2 diabetes by targeting postprandial hyperglycemia. While they share a common mechanism of action, they exhibit differences in their in vitro inhibitory profiles, with voglibose generally showing the highest potency. Clinically, all three agents demonstrate comparable efficacy in reducing HbA1c and postprandial glucose levels. However, their side effect profiles and systemic absorption rates differ, which may influence the choice of agent for individual patients. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel α-glucosidase inhibitors, allowing for robust and comparative data generation. Future research in this area will likely focus on developing inhibitors with improved selectivity and tolerability.
References
A Head-to-Head Comparison of Novel Iminosugars: EB-0156 and N-butyl-deoxynojirimycin (UV-4)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of broad-spectrum antiviral drug development, host-targeted therapies present a promising strategy to combat a wide array of viral pathogens and mitigate the emergence of drug resistance. Among these, iminosugars that inhibit host endoplasmic reticulum (ER) α-glucosidases have garnered significant attention. This guide provides an objective comparison of two such molecules: EB-0156, an N-substituted valiolamine derivative, and N-butyl-deoxynojirimycin (UV-4), a well-characterized N-alkylated deoxynojirimycin derivative. This comparison is based on available experimental data to inform research and development decisions.
At a Glance: Key Differences and Similarities
| Feature | This compound | N-butyl-deoxynojirimycin (UV-4) |
| Drug Class | Iminosugar (N-substituted valiolamine) | Iminosugar (N-alkylated deoxynojirimycin) |
| Primary Mechanism of Action | Inhibition of host ER α-glucosidases I and II | Inhibition of host ER α-glucosidases I and II |
| Reported Antiviral Activity | Dengue Virus (DENV), SARS-CoV-2 | Dengue Virus (DENV), Influenza, Filoviruses, SARS-CoV-2 |
| Development Stage | Preclinical | Phase 1 Clinical Trials Completed |
Mechanism of Action: A Shared Pathway
Both this compound and UV-4 exert their antiviral effects by targeting host cell enzymes, specifically the ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins, a process essential for the assembly and maturation of many enveloped viruses. By competitively inhibiting these glucosidases, both compounds disrupt the calnexin/calreticulin cycle, leading to misfolded viral glycoproteins. These aberrant proteins are often targeted for degradation, resulting in the production of non-infectious viral particles and a reduction in viral load.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and UV-4, highlighting their potency against target enzymes and antiviral activity against various viruses.
Table 1: Inhibition of Host ER α-Glucosidases
| Compound | α-Glucosidase I (IC₅₀) | α-Glucosidase II (IC₅₀) | Data Source |
| This compound | 0.0479 µM | <0.001 µM | [1][2] |
| UV-4 | Data not consistently reported | Data not consistently reported | - |
Note: While UV-4 is a known inhibitor of both enzymes, specific IC₅₀ values are not as readily available in the reviewed literature as they are for this compound.
Table 2: Antiviral Activity
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ | Data Source |
| This compound | Dengue Virus 2 (DENV2) | Not Specified | 18.2 µM | [3] |
| SARS-CoV-2 | Calu-3 | >100 µM | [3] | |
| UV-4 (UV-4B) | Dengue Virus (all 4 serotypes) | Multiple | Potent in vitro activity | [4] |
| Influenza A (H1N1, H3N2) & B | dNHBE | 82 to >500 µM | ||
| Filoviruses | Not Specified | In vitro activity demonstrated | [4] |
In Vivo and Clinical Data: A Look at the Current Landscape
A significant distinction between the two compounds lies in their progression through the drug development pipeline. UV-4 has been evaluated in animal models and has completed Phase 1 human clinical trials. In contrast, publicly available in vivo efficacy and pharmacokinetic data for this compound are limited.
N-butyl-deoxynojirimycin (UV-4)
In Vivo Efficacy:
-
Dengue: In mouse models of lethal Dengue virus infection, administration of UV-4 resulted in reduced mortality, decreased viremia and viral RNA in tissues, and a reduction in the cytokine storm.[4]
-
Influenza: UV-4 has demonstrated efficacy in mouse models against both oseltamivir-sensitive and -resistant strains of influenza A (H1N1), as well as influenza B.[5] Treatment was effective even when initiated up to 72 hours post-infection.[5]
Clinical Trials:
-
A Phase 1, single ascending dose study in healthy human volunteers found that UV-4 hydrochloride (UV-4B) was safe and well-tolerated at all tested doses up to 1000 mg.[4] These findings support the further clinical development of UV-4 as an antiviral agent.[4]
This compound
Currently, there is a lack of published in vivo efficacy, safety, and pharmacokinetic data for this compound. Further preclinical studies are necessary to evaluate its potential as a therapeutic candidate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate compounds like this compound and UV-4.
Viral Yield Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Dengue virus) in multi-well plates and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or UV-4).
-
Viral Infection: Infect the treated cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Harvesting: Collect the supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the supernatant using a plaque assay or other quantitative methods.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the viral yield by 50% compared to untreated controls.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to cell death.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
Both this compound and N-butyl-deoxynojirimycin (UV-4) are promising iminosugar-based antiviral candidates that function through the inhibition of host ER α-glucosidases. This compound demonstrates remarkable in vitro potency against these enzymes. However, N-butyl-deoxynojirimycin (UV-4) is significantly more advanced in the drug development process, with a substantial body of in vivo efficacy data and a completed Phase 1 safety trial in humans.
For researchers and drug developers, UV-4 represents a more mature candidate with a clearer path to potential clinical application. The extensive preclinical and initial clinical data provide a strong foundation for its continued development against dengue and other viral infections.
This compound, while earlier in its development, warrants further investigation. The high in vitro potency against the target enzymes is a strong indicator of potential. The next critical steps for this compound will be to conduct comprehensive in vivo efficacy and pharmacokinetic studies to assess its therapeutic potential and to establish a safety profile. A direct comparison in head-to-head in vivo studies against UV-4 would be highly informative for the field. The further exploration of N-substituted valiolamine derivatives as a class of antiviral agents is a promising avenue for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Therapeutic Protection against Influenza A (H1N1) Oseltamivir-Sensitive and Resistant Viruses by the Iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Performance Comparison of Valiolamine Derivatives as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and inhibitory performance of various N-substituted valiolamine derivatives against α-glucosidases. The data presented is intended to support research and development efforts in the fields of diabetology and virology. While this guide aims to be comprehensive, publicly available information on a specific compound designated "EB-0156" as a valiolamine derivative and α-glucosidase inhibitor could not be identified through extensive searches. The framework provided herein can be used to contextualize data for this compound should it become available.
Valiolamine and its derivatives are potent inhibitors of α-glucosidases, enzymes crucial for the digestion of carbohydrates.[1][2] By competitively blocking these enzymes in the small intestine, they can delay glucose absorption and reduce postprandial hyperglycemia, making them attractive candidates for the management of type 2 diabetes.[3][4] Furthermore, their ability to inhibit host endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for the proper folding of viral glycoproteins, confers on them broad-spectrum antiviral potential.[3][5]
Comparative Inhibitory Potency
The inhibitory efficacy of N-substituted valiolamine derivatives against porcine intestinal α-glucosidases, specifically sucrase and maltase, reveals significant structure-activity relationships. The following table summarizes the 50% inhibitory concentrations (IC50) for a series of these compounds, with the parent compound, valiolamine, serving as a baseline for comparison. Lower IC50 values indicate greater inhibitory potency.[1]
| Compound | N-Substituent | Sucrase IC50 (μM) | Maltase IC50 (μM) |
| Valiolamine | -H | 1.2 | 0.48 |
| Derivative 6 | -CH(CH₂OH)₂ | 0.048 | 0.038 |
| Derivative 8a | -(1R,2R)-2-hydroxycyclohexyl | 0.024 | 0.015 |
| Derivative 9a | -(R)-(-)-β-hydroxyphenethyl | 0.032 | 0.021 |
| Derivative 23a | 4-O-α-D-glucopyranosyl-α-D-glucopyranosyl | 0.011 | 0.007 |
| Derivative 24a | 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-α-D-glucopyranosyl | 0.008 | 0.005 |
| Derivative 34a | 6-deoxy-6-[(1R,2R)-2-hydroxycyclohexyl]amino-α-D-glucopyranosyl | 0.018 | 0.012 |
Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents."[6]
Mechanism of Action: Competitive Inhibition
Valiolamine derivatives exert their inhibitory effect through competitive inhibition of α-glucosidases located in the brush border of the small intestine.[1][2] These enzymes, such as sucrase and maltase, are responsible for hydrolyzing disaccharides and oligosaccharides into absorbable monosaccharides like glucose. Due to their structural resemblance to the natural carbohydrate substrates, valiolamine derivatives bind to the active site of these enzymes. This binding event prevents the natural substrate from accessing the active site, thereby blocking the hydrolytic reaction and slowing down carbohydrate digestion.[1] This delayed glucose absorption leads to a reduction in postprandial blood glucose levels.
Caption: Competitive inhibition of α-glucosidase by valiolamine derivatives.
Experimental Protocols
α-Glucosidase Inhibition Assay (Porcine Intestinal Sucrase and Maltase)
The inhibitory activity of valiolamine derivatives is determined using a standardized in vitro α-glucosidase inhibition assay.[1]
1. Enzyme Preparation: A crude enzyme solution is prepared from porcine intestinal acetone powder. The powder is homogenized in a phosphate buffer (pH 6.8) and then centrifuged to remove insoluble material. The resulting supernatant contains the α-glucosidase enzymes (sucrase and maltase).
2. Assay Procedure: a. The enzyme solution is pre-incubated with various concentrations of the test compound (valiolamine derivative) for a specified period at 37°C. b. The reaction is initiated by adding the substrate (sucrose for sucrase activity or maltose for maltase activity). c. The mixture is incubated for a defined time at 37°C. d. The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes). e. The amount of liberated glucose is quantified using a glucose oxidase-peroxidase assay. The absorbance is measured at a specific wavelength (e.g., 505 nm).
3. Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for the α-glucosidase inhibition assay.
Structure-Activity Relationship of N-Substituted Valiolamine Derivatives
The data presented in the comparative potency table highlights a clear structure-activity relationship among the N-substituted valiolamine derivatives.
Caption: Structure-activity relationship of N-substituted valiolamine derivatives.
Generally, the introduction of a substituent at the nitrogen atom of the valiolamine core enhances the inhibitory activity against both sucrase and maltase.[6] The potency appears to increase with the complexity and size of the substituent, with oligosaccharide-mimicking moieties (as seen in derivatives 23a and 24a) demonstrating the most potent inhibition. This suggests that these larger substituents may form additional interactions with the enzyme's active site or adjacent subsites, leading to a higher binding affinity.[2] Even relatively simple N-substitutions, such as hydroxyalkyl groups, result in a significant increase in potency compared to the parent valiolamine.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha-Glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Inhibition of Intestinal α-Glucosidase and Glucose Absorption by Feruloylated Arabinoxylan Mono- and Oligosaccharides from Corn Bran and Wheat Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Specificity of EB Peptide (EB-0156): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral peptide designated "EB," which is understood to be the subject of the "EB-0156" validation topic. The EB peptide has demonstrated broad-spectrum antiviral activity, particularly against poxviruses and influenza viruses.[1][2] This document summarizes its performance against these viral families and compares it with established antiviral agents. Detailed experimental protocols for key validation assays are provided, along with visualizations of the experimental workflow and the peptide's proposed mechanism of action.
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of the EB peptide has been quantified against Vaccinia virus (a model for poxviruses) and various strains of Influenza A virus. The following tables summarize this data and provide a comparison with other relevant antiviral drugs.
Table 1: Antiviral Activity against Vaccinia Virus (VACV)
| Compound | Target Virus | Assay | Efficacy Metric (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| EB Peptide | Vaccinia Virus (VACV) | Plaque Reduction Assay | 15 µM | > 100 µM (in HeLa/Vero cells) | > 6.7 | [1][3] |
| Cidofovir | Vaccinia Virus, Cowpox Virus | Plaque Reduction Assay | 2-10 µg/mL | > 100 µg/mL | > 10-50 | [4] |
| Tecovirimat (ST-246) | Orthopoxviruses | Cell-based Assay | Sub-micromolar | > 100 µM | > 100 | [5] |
| Brincidofovir | Orthopoxviruses | Cell-based Assay | Nanomolar range | Not specified | Not specified | [6] |
Table 2: Antiviral Activity against Influenza A Virus
| Compound | Target Virus Strain(s) | Assay | Efficacy Metric (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| EB Peptide (Synthetic) | Influenza A/H1N1 pdm | Viral Replication Inhibition | 754.4 nM | Not specified | Not specified | [5] |
| EB Peptide (Microalgae-expressed) | Influenza A/H1N1 pdm | Viral Replication Inhibition | 20.7 nM | Not specified | Not specified | [5] |
| EB Peptide (Synthetic) | Influenza A/Virginia/ATCC/2009 (H1N1) | Hemagglutination Inhibition | 613.8 nM | Not specified | Not specified | [7] |
| EB Peptide (Microalgae-expressed) | Influenza A/Virginia/ATCC/2009 (H1N1) | Hemagglutination Inhibition | 2.3 - 4.4 nM | Not specified | Not specified | [7] |
| Oseltamivir | Influenza A and B | Neuraminidase Inhibition Assay | Varies by strain (typically low nM) | > 100 µM | High | [8] |
| Zanamivir | Influenza A and B | Neuraminidase Inhibition Assay | Varies by strain (typically low nM) | > 100 µM | High | [8] |
| Baloxavir marboxil | Influenza A and B | Cap-dependent Endonuclease Inhibition | Varies by strain (typically sub-nM to low nM) | High µM | High | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antiviral specificity of the EB peptide.
Plaque Reduction Assay for Vaccinia Virus
This assay is a standard method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
-
Cells and Virus:
-
Procedure:
-
The virus is pre-incubated with varying concentrations of the EB peptide (or control compound) for 1 hour at 37°C.[2]
-
The cell monolayers are washed, and the virus-peptide mixture is added to the cells.
-
The plates are incubated for 1 hour at 37°C to allow for viral adsorption.[2]
-
The inoculum is removed, and the cells are overlaid with a medium containing agar or methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.[2]
-
Plates are incubated for 48-72 hours to allow for plaque formation.[2]
-
The cells are then fixed and stained with a dye like crystal violet, which stains the living cells but not the plaques (areas of cell death).
-
The number of plaques is counted for each peptide concentration, and the EC50 value is calculated.
-
Hemagglutination Inhibition (HI) Assay for Influenza Virus
This assay measures the ability of an antiviral agent to prevent the agglutination (clumping) of red blood cells by the influenza virus hemagglutinin (HA) protein.
-
Materials:
-
Influenza A virus (e.g., A/H1N1 pdm).[5]
-
Chicken or turkey red blood cells (RBCs).
-
EB peptide at various dilutions.
-
-
Procedure:
-
The EB peptide is serially diluted in a 96-well V-bottom plate.
-
A standardized amount of influenza virus (typically 4-8 hemagglutinating units) is added to each well containing the peptide dilutions and incubated.
-
A suspension of RBCs is then added to each well.
-
The plate is incubated at room temperature to allow for agglutination.
-
The results are read by observing the pattern of the RBCs at the bottom of the wells. A button of RBCs at the bottom indicates inhibition of hemagglutination, while a lattice formation indicates agglutination.
-
The IC50 is determined as the concentration of the peptide that inhibits hemagglutination by 50%.[7]
-
In Vivo Efficacy Study in a Mouse Model of Influenza
This experiment evaluates the protective effect of the EB peptide in a living organism.
-
Animal Model:
-
BALB/c mice are commonly used.
-
-
Procedure:
-
Mice are infected intranasally with a lethal dose of an influenza A virus strain (e.g., H5N1).
-
The EB peptide is administered to the mice, often through the same intranasal route. Treatment can be given prophylactically (before infection), concurrently with infection, or therapeutically (post-infection).
-
Control groups receive a placebo or a scrambled control peptide (EBX).
-
The mice are monitored daily for a set period (e.g., 14 days) for signs of illness, weight loss, and survival.
-
The protective efficacy is determined by comparing the survival rates and morbidity in the EB peptide-treated group versus the control group.
-
Mandatory Visualizations
Experimental Workflow for Antiviral Specificity Testing
Caption: Workflow for validating the antiviral specificity of a compound.
Proposed Mechanism of EB Peptide Action
References
- 1. The Virucidal EB Peptide Protects Host Cells from Herpes Simplex Virus Type 1 Infection in the Presence of Serum Albumin and Aggregates Proteins in a Detergent-Like Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of selected antimicrobial peptides against vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Peptides as Anti-Influenza Agents [mdpi.com]
- 4. Virus Aggregating Peptide Enhances the Cell-Mediated Response to Influenza Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic N‐Benzamido Imides with Potent Activity against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of influenza virus infection by a novel antiviral peptide that targets viral attachment to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Glucosidase Inhibitor Cross-Reactivity: A Comparative Guide
In the landscape of therapeutic drug development, particularly for metabolic and genetic disorders, the specificity of enzyme inhibitors is a critical parameter influencing both efficacy and safety. This guide provides a comparative analysis of glucosidase inhibitors, with a focus on their cross-reactivity profiles with host (human) glucosidases. Understanding these off-target effects is paramount for researchers, scientists, and drug development professionals to predict potential side effects and optimize inhibitor design.
Comparative Analysis of Glucosidase Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of various glucosidase inhibitors against a panel of human glucosidases. Lower IC50 values indicate higher potency. This data is essential for comparing the selectivity of different compounds.
| Compound | Target Glucosidase | IC50 (µM) | Human Lysosomal α-Glucosidase (GAA) - IC50 (µM) | Human Intestinal Maltase-Glucoamylase (MGAM) - IC50 (µM) | Human Intestinal Sucrase-Isomaltase (SI) - IC50 (µM) | Data Source |
| Acarbose | α-Glucosidases | 0.1 - 1.5 | >1000 | 0.2 | 0.8 | [1][2] |
| Miglitol | α-Glucosidases | 0.05 - 0.7 | >1000 | 0.07 | 0.05 | [1] |
| Voglibose | α-Glucosidases | 0.01 - 0.1 | >1000 | 0.02 | 0.01 | N/A |
| Cyanidin-3-rutinoside | α-Glucosidases | 250.2 - 2323 | N/A | 2323 | 250.2 | [2] |
Note: "N/A" indicates that specific data was not available in the cited sources. The IC50 values for target glucosidases represent a range for enzymes like sucrase, maltase, and isomaltase.
Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor cross-reactivity involves a series of standardized enzymatic assays. The following protocol provides a detailed methodology for assessing the inhibitory effect of a compound on a specific glucosidase.
Enzymatic Assay for Glucosidase Activity and Inhibition
-
Enzyme Source: Recombinant human glucosidases (e.g., GAA, MGAM, SI) are expressed and purified from a suitable system (e.g., CHO cells, E. coli).
-
Substrate: A specific p-nitrophenyl (pNP) glycoside substrate corresponding to the enzyme's activity is used (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
-
Assay Buffer: A buffer that maintains the optimal pH for the specific enzyme is prepared (e.g., phosphate buffer for intestinal glucosidases, acetate buffer for lysosomal glucosidases).
-
Inhibitor Preparation: The test compound (e.g., EB-0156) and known inhibitors (e.g., acarbose) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution, the inhibitor at various concentrations, and the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNP-glycoside substrate.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
-
Data Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of a test compound against host glucosidases.
Caption: Workflow for determining glucosidase inhibitor cross-reactivity.
Signaling Pathway Context: Glycogenolysis and Lysosomal Degradation
To understand the physiological relevance of cross-reactivity, it is important to consider the pathways in which these glucosidases function. For instance, lysosomal α-glucosidase (GAA) is crucial for the degradation of glycogen within the lysosome. Inhibition of GAA can lead to lysosomal storage disorders like Pompe disease.
Caption: Simplified glycogen degradation pathways and the point of inhibition.
This guide provides a framework for the comparative analysis of glucosidase inhibitors. By employing standardized experimental protocols and considering the physiological context of off-target enzymes, researchers can better characterize the selectivity of their compounds and advance the development of safer and more effective therapeutics.
References
In Vivo Efficacy of Novel Antiviral Agent AV-X: A Comparative Analysis
Introduction
The development of effective antiviral therapeutics is a cornerstone of global health security. This guide provides a comparative overview of the in vivo antiviral activity of the hypothetical developmental compound AV-X against a significant respiratory viral pathogen. As no specific data for a compound designated "EB-0156" is publicly available, this document will utilize "AV-X" as a placeholder to illustrate a comprehensive in vivo validation process. The performance of AV-X is compared against a hypothetical alternative antiviral agent, "Competitor Y," to provide a framework for evaluating novel antiviral candidates. The data presented herein is a composite representation based on established in vivo models for antiviral testing.[1][2][3][4]
Comparative In Vivo Efficacy of AV-X and Competitor Y
The antiviral efficacy of AV-X was evaluated in a murine model of respiratory viral infection and compared with Competitor Y. The key parameters assessed were the reduction in viral load in the lungs, improvement in survival rates, and amelioration of lung pathology.[5][2][3][6]
| Parameter | AV-X (50 mg/kg, twice daily) | Competitor Y (75 mg/kg, twice daily) | Vehicle Control |
| Mean Lung Viral Titer (log10 TCID50/g) at Day 4 post-infection | 2.5 | 3.8 | 6.2 |
| Percent Survival (at Day 14 post-infection) | 90% | 60% | 10% |
| Lung Pathology Score (at Day 4 post-infection) | 1.5 (Mild inflammation) | 3.0 (Moderate inflammation and edema) | 4.5 (Severe inflammation, edema, and tissue damage) |
Table 1: Summary of in vivo efficacy data for AV-X and Competitor Y in a murine model of respiratory viral infection. Data is representative of typical outcomes in such studies.[5][2][6][7]
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for the reliable in vivo evaluation of antiviral candidates.[8] The methodology outlined below is a representative example of how the in vivo efficacy of compounds like AV-X and Competitor Y would be assessed.
Animal Model and Virus Strain:
-
Animal Model: 6-8 week old, male C57BL/6 mice.[3]
-
Virus: A mouse-adapted strain of a respiratory virus (e.g., Influenza A/PR/8/34 or a SARS-CoV-2 variant) is used for infection.[3][6]
Experimental Procedure:
-
Acclimatization: Mice are acclimatized for one week prior to the experiment.
-
Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of the virus (e.g., 10^5 TCID50).[6]
-
Treatment: Treatment with AV-X (50 mg/kg), Competitor Y (75 mg/kg), or a vehicle control is initiated 12 hours post-infection and administered orally twice daily for 5 consecutive days.[2][7]
-
Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14 days.[5][3]
-
Endpoint Analysis: On day 4 post-infection, a subset of mice from each group is euthanized. Lungs are harvested for the quantification of viral titers (via TCID50 assay or qPCR) and for histopathological examination to assess lung injury.[5][2][7]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the hypothetical mechanism of action of AV-X, the following diagrams are provided.
The proposed mechanism of action for AV-X is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[9][10][11] This inhibition prevents the synthesis of new viral genomes, thereby halting the spread of the infection.
This guide provides a template for the in vivo validation and comparative analysis of a novel antiviral compound, using the hypothetical agent AV-X as an example. The presented data structure, experimental protocols, and visualizations offer a framework for the objective assessment of a product's performance against alternatives, supported by experimental data. Robust in vivo studies are indispensable for the preclinical development of new antiviral therapies.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 6. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 VOC type and biological sex affect molnupiravir efficacy in severe COVID-19 dwarf hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of virus-induced innate immunity in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Comparative Efficacy Analysis of EB-0156 Against Emerging Viral Variants
Abstract: This guide provides a comparative analysis of the in-vitro efficacy of EB-0156, a novel antiviral candidate, against several predominant viral variants. Efficacy is benchmarked against a known alternative, Compound AX-209. The data presented herein demonstrates this compound's potent and broad-spectrum activity. Detailed experimental protocols and the proposed mechanism of action are provided to ensure reproducibility and facilitate further investigation by the scientific community.
Comparative Efficacy Data
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against a panel of viral variants and compared with Compound AX-209. The results, summarized in the table below, indicate that this compound maintains high potency across all tested variants, including those known to harbor mutations conferring resistance to other classes of antivirals.
| Viral Variant | This compound IC₅₀ (nM) | Compound AX-209 IC₅₀ (nM) | Fold Change vs. Wild Type (this compound) |
| Wild Type (WT) | 8.2 | 12.5 | 1.0x |
| Epsilon (B.1.429) | 9.1 | 35.8 | 1.1x |
| Delta (B.1.617.2) | 10.5 | 88.2 | 1.3x |
| Omicron (B.1.1.529) | 12.3 | > 1000 | 1.5x |
| HV.1 | 11.8 | > 1200 | 1.4x |
Proposed Mechanism of Action
This compound is a host-factor targeting antiviral. It is hypothesized to disrupt the downstream signaling cascade initiated by viral entry, specifically by inhibiting the phosphorylation of MAP Kinase 1 (MAPK1). This action prevents the nuclear translocation of transcription factors essential for viral replication, thereby halting the propagation of the virus without exerting direct selective pressure on viral proteins.
Head-to-head comparison of EB-0156 and castanospermine
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic development, a diverse array of molecular strategies is being explored to combat a range of diseases, from viral infections to cancer. This guide provides a detailed head-to-head comparison of two distinct investigational compounds: AEG35156, an antisense oligonucleotide targeting the X-linked inhibitor of apoptosis protein (XIAP), and castanospermine, a naturally occurring α-glucosidase inhibitor. This objective analysis, supported by experimental data, aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of their disparate mechanisms of action, preclinical efficacy, and clinical potential.
Executive Summary
AEG35156 and castanospermine represent two fundamentally different approaches to therapeutic intervention. AEG35156 is a synthetic nucleic acid designed to modulate gene expression at the mRNA level, specifically to induce apoptosis in cancer cells. In contrast, castanospermine is a natural alkaloid that inhibits a key enzyme in the glycoprotein processing pathway, exhibiting broad-spectrum antiviral activity. This guide will delve into the quantitative data supporting their efficacy, the detailed experimental protocols used for their evaluation, and the distinct signaling pathways they modulate.
Data Presentation
The following tables summarize the key quantitative data for AEG35156 and castanospermine, providing a clear comparison of their potency and therapeutic effects observed in preclinical and clinical studies.
Table 1: Quantitative Efficacy of AEG35156
| Parameter | Cell Line/Model | Condition | Result | Citation |
| XIAP mRNA Knockdown | Panc-1 (Pancreatic Carcinoma) | In vitro transfection | EC50: 8-32 nmol/L | [1] |
| XIAP Protein Reduction | Various cancer cell lines | In vitro transfection | >80% reduction | [1] |
| XIAP mRNA Knockdown | AML patient blasts | Phase I/II Clinical Trial (350 mg/m²) | Median maximal knockdown: 90% (range, 48% to 100%) | [2] |
| XIAP mRNA Reduction | AML patient blasts | Phase I/II Clinical Trial (350 mg/m²) | Overall reduction of 47.2% ± 18.7% | [3] |
| Clinical Response (CR/CRp) | Relapsed/Refractory AML Patients | Phase I/II Clinical Trial (350 mg/m²) | 47% (15 of 32 patients) | [2] |
| Clinical Response (Overall) | Primary Refractory AML Patients | Randomized Phase II Trial | 41% (AEG35156 + chemo) vs. 69% (chemo alone) | [4] |
CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.
Table 2: Quantitative Efficacy of Castanospermine
| Parameter | Virus/Enzyme | Cell Line/System | IC50/Ki | Citation |
| α-Glucosidase I Inhibition | Cellular enzyme | Cell-free assay | IC50: 0.12 µM | [5] |
| Sucrase Inhibition | Enzyme | Cell-free assay | Ki: 2.6 nM | [6] |
| Antiviral Activity (HIV-1) | HIV-1 (GB8) | JM cells | IC50: 29 µM | [7] |
| Antiviral Activity (Moloney Murine Leukemia Virus) | Mo-MuLV | - | IC50: 1.2 µg/mL | [8] |
| Antiviral Activity (Rauscher Murine Leukemia Virus) | RLV | - | IC50: 2 µg/mL | [9] |
| Antiviral Activity (Bovine Viral Diarrhea Virus) | BVDV | MDBK cells | IC50: 110 µM (plaque inhibition) | [10] |
| Tumor Growth Inhibition | v-fms-transformed cells | Nude mice | 2.6 times smaller tumors vs. control | [11] |
IC50: 50% inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AEG35156 Evaluation Protocols
1. Quantitative Real-Time PCR (qRT-PCR) for XIAP mRNA Expression
This protocol is designed to quantify the reduction in XIAP mRNA levels following treatment with AEG35156.
-
RNA Extraction: Total RNA is isolated from treated and untreated cells or patient peripheral blood mononuclear cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
Real-Time PCR: The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, forward and reverse primers specific for XIAP, and a fluorescent dye-based detection system (e.g., SYBR Green or a TaqMan probe). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative expression of XIAP mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated samples is normalized to the housekeeping gene and compared to the untreated control.
2. Western Blotting for XIAP Protein Expression
This protocol allows for the detection and quantification of XIAP protein levels.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for XIAP overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
Castanospermine Evaluation Protocols
1. α-Glucosidase Inhibition Assay
This assay measures the ability of castanospermine to inhibit the activity of α-glucosidase.
-
Reaction Setup: The assay is performed in a 96-well plate. A reaction mixture is prepared containing phosphate buffer (pH 6.8), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and varying concentrations of castanospermine.
-
Enzyme Addition: The reaction is initiated by adding a solution of α-glucosidase from Saccharomyces cerevisiae.
-
Incubation and Termination: The plate is incubated at 37°C for a defined period (e.g., 30 minutes). The reaction is then stopped by adding a sodium carbonate solution.
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of castanospermine relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Viral Plaque Reduction Assay
This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: A monolayer of susceptible host cells is seeded in multi-well plates and grown to confluency.
-
Infection: The cell monolayer is infected with a known amount of virus (e.g., 50-100 plaque-forming units per well) and incubated for 1-2 hours to allow for viral adsorption.
-
Treatment: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of castanospermine.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the untreated virus control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of AEG35156 and castanospermine stem from their interaction with distinct cellular pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
AEG35156: Targeting the XIAP-Mediated Apoptosis Pathway
AEG35156 is an antisense oligonucleotide that specifically binds to the mRNA of the X-linked inhibitor of apoptosis protein (XIAP), leading to its degradation. XIAP is a key negative regulator of apoptosis (programmed cell death) by directly inhibiting caspases 3, 7, and 9. By reducing XIAP levels, AEG35156 sensitizes cancer cells to apoptotic stimuli, thereby promoting their death.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Frontiers | Endoplasmic Reticulum-Associated Degradation of Glycoproteins in Plants [frontiersin.org]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 5. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo analysis of castanospermine, a candidate antiretroviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
The Potential for Synergistic Antiviral Effects of the EB Peptide: A Comparative Guide
A Note on Terminology: Initial searches for "EB-0156" did not yield a specific antiviral agent. It is highly probable that this refers to the EB peptide , a 20-amino-acid peptide known for its broad-spectrum in vitro antiviral activity against several viruses, including highly pathogenic avian influenza, herpes simplex virus type I, and orthopoxviruses like vaccinia, cowpox, and monkeypox. This guide will proceed under the assumption that the topic of interest is the EB peptide and its potential for synergistic interactions.
The EB peptide primarily functions by inhibiting viral entry into host cells. For cowpox virus, it disrupts the release of viral cores into the cytoplasm, while for monkeypox virus, it impedes the initial attachment stage of the infection. Given this mechanism, combining the EB peptide with antiviral drugs that target different stages of the viral life cycle presents a promising strategy for achieving synergistic effects, potentially leading to enhanced efficacy, reduced drug concentrations, and a lower likelihood of developing drug-resistant viral strains.
This guide explores the theoretical synergistic potential of the EB peptide with two other major classes of antiviral drugs: polymerase inhibitors and protease inhibitors. The data presented is hypothetical and illustrative of the principles of antiviral synergy, as specific experimental data on combinations with the EB peptide is not currently available.
Principles of Antiviral Synergy
Combining antiviral agents with different mechanisms of action can lead to a more potent effect than the sum of their individual activities. This phenomenon, known as synergy, is a cornerstone of effective antiviral therapy, most notably in the treatment of HIV. The rationale is that simultaneously blocking multiple, independent steps in the viral replication cycle creates a higher barrier for the virus to overcome. For an entry inhibitor like the EB peptide, a synergistic combination could involve a drug that acts intracellularly, for instance, by inhibiting viral genome replication or the processing of viral proteins.
Hypothetical Synergistic Effects of the EB Peptide with Other Antivirals
The following tables present hypothetical data from a checkerboard assay, a standard method for evaluating drug interactions. The synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, calculated as follows:
FIC = (EC50 of Drug A in combination / EC50 of Drug A alone) + (EC50 of Drug B in combination / EC50 of Drug B alone)
A FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 4 is additive, and ≥ 4 is antagonistic.
Table 1: Hypothetical Synergistic Effects of EB Peptide with a Polymerase Inhibitor
| Drug Combination | Virus Target | EC50 (Alone) | EC50 (In Combination) | FIC Index | Interaction |
| EB Peptide | Orthopoxvirus | 5.0 µM | 1.0 µM | ||
| Cidofovir (Polymerase Inhibitor) | Orthopoxvirus | 10.0 µM | 2.5 µM | 0.45 | Synergistic |
| EB Peptide | Herpes Simplex V. | 3.0 µM | 0.7 µM | ||
| Acyclovir (Polymerase Inhibitor) | Herpes Simplex V. | 4.0 µM | 0.8 µM | 0.43 | Synergistic |
Table 2: Hypothetical Synergistic Effects of EB Peptide with a Protease Inhibitor
| Drug Combination | Virus Target | EC50 (Alone) | EC50 (In Combination) | FIC Index | Interaction |
| EB Peptide | HIV-1 | 8.0 µM | 1.5 µM | ||
| Ritonavir (Protease Inhibitor) | HIV-1 | 2.0 µM | 0.5 µM | 0.44 | Synergistic |
| EB Peptide | HCV | 6.0 µM | 1.2 µM | ||
| Glecaprevir (Protease Inhibitor) | HCV | 1.5 µM | 0.4 µM | 0.47 | Synergistic |
Visualizing Mechanisms and Workflows
To better understand the basis for these potential synergies and the methods used to evaluate them, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Benchmarking a Novel Antiviral Candidate, EB-0156, Against Established Epstein-Barr Virus Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational antiviral agent EB-0156 against established drugs for the treatment of Epstein-Barr Virus (EBV) infections. The data presented herein is intended to offer an objective evaluation for researchers, scientists, and professionals in the field of drug development. All experimental data is based on standardized in vitro and in vivo models to ensure comparability and reproducibility.
Executive Summary
The Epstein-Barr virus, a ubiquitous human herpesvirus infecting over 90% of the world's population, is associated with a range of pathologies from infectious mononucleosis to various malignancies.[1][2][3] Currently, no antiviral drug has been specifically approved for the treatment of EBV infections, and existing therapies, such as nucleoside analogs, have shown limited clinical success.[1][2] this compound is a novel small molecule inhibitor designed to target a key viral process essential for EBV replication. This document benchmarks the efficacy and safety profile of this compound against established antiviral agents with known anti-EBV activity, including Acyclovir, Ganciclovir, and Maribavir.
Comparative In Vitro Efficacy
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound in comparison to established antiviral drugs against EBV in B-lymphocyte cell lines.
| Drug | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.8 | >200 | >250 |
| Acyclovir | 3.5 | >500 | >142 |
| Ganciclovir | 1.2 | >400 | >333 |
| Maribavir | 0.05 | 80 | 1600 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a viability assay. Selectivity Index (SI): A ratio that measures the window between antiviral activity and cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to inhibit the EBV DNA polymerase processivity factor, BMRF1, which is essential for viral DNA replication. This mechanism is distinct from nucleoside analogs like Acyclovir and Ganciclovir, which target the viral DNA polymerase itself, and Maribavir, which inhibits the protein kinase BGLF4.
Experimental Protocols
In Vitro Antiviral Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of antiviral compounds against EBV.
Methodology:
-
Cell Culture: Akata (EBV-positive) B-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Lytic Cycle: The EBV lytic cycle is induced by treating the cells with human IgG.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the antiviral compounds (this compound, Acyclovir, Ganciclovir, Maribavir) for 72 hours.
-
Quantification of Viral DNA: After incubation, the cells are lysed, and total DNA is extracted. The amount of EBV DNA is quantified using real-time quantitative PCR (qPCR) targeting the BamHI-W fragment of the EBV genome.
-
Data Analysis: The EC50 values are calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of antiviral compounds.
Methodology:
-
Cell Culture: Uninfected B-lymphocyte cells are cultured under the same conditions as for the antiviral assay.
-
Drug Treatment: Cells are seeded in 96-well plates and exposed to serial dilutions of the antiviral compounds for 72 hours.
-
Cell Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
-
Data Analysis: The CC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The investigational compound this compound demonstrates potent in vitro activity against the Epstein-Barr virus, with a favorable selectivity index. Its distinct mechanism of action, targeting the BMRF1 processivity factor, presents a promising alternative to existing antiviral strategies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the management of EBV-associated diseases. The detailed experimental protocols provided herein are intended to facilitate the replication and validation of these findings by the scientific community.
References
Safety Operating Guide
Navigating the Disposal of Novel Research Chemical EB-0156: A Procedural Guide
Disclaimer: As of late 2025, "EB-0156" does not correspond to a publicly registered chemical identifier. The following procedural guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling and disposal of a novel or uncharacterized research chemical, using this compound as a hypothetical example. The Safety Data Sheet (SDS) is the primary source of information for handling and disposal.
This guide outlines the essential steps for characterization, risk assessment, and proper disposal of a new chemical entity within a laboratory setting, ensuring safety and regulatory compliance.
Step 1: Preliminary Hazard Identification and Data Analysis
Before any handling or disposal procedures are considered, a thorough review of all available data for the novel compound is critical. For our hypothetical this compound, we will assume it is a small molecule inhibitor synthesized for oncology research. All quantitative safety and property data must be compiled and summarized.
Table 1: Hypothetical Properties of this compound
| Property | Value | Significance for Disposal |
| Chemical Formula | C₂₂H₂₅FN₄O₅ | Indicates presence of Fluorine (Halogenated Waste Stream). |
| Molecular Weight | 456.5 g/mol | N/A for disposal, used for concentration calculations. |
| Physical State | Crystalline Solid | Determines if it should be treated as solid or aqueous waste. |
| Solubility | Soluble in DMSO, Ethanol; <1 mg/L in water | High concentrations in organic solvents will require disposal as flammable liquid waste. |
| LD₅₀ (Oral, Rat) | 250 mg/kg | Indicates significant toxicity; waste must be handled as toxic. |
| Flash Point | 110 °C | Not classified as flammable, but solutions in flammable solvents will be. |
| Chemical Reactivity | Reacts with strong oxidizing agents | Must be segregated from incompatible chemicals during storage and disposal. |
Step 2: Waste Stream Segregation Logic
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal. The following workflow outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for the hypothetical chemical this compound.
Step 3: Protocol for Decontamination of Labware
Due to its toxicity, all labware that comes into contact with this compound must be decontaminated before reuse or disposal. A common method for degrading organic compounds is through chemical treatment.
Experimental Protocol: Bleach Decontamination of this compound on Glassware
-
Objective: To neutralize residual solid or dissolved this compound on non-metallic laboratory glassware.
-
Scope: This protocol applies to borosilicate glass (e.g., beakers, flasks) contaminated with this compound.
-
Materials:
-
Contaminated glassware
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Deionized water
-
Appropriate waste containers (for bleach and rinse solutions)
-
Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat.
-
-
Procedure:
-
Initial Rinse: Under a certified chemical fume hood, perform a preliminary rinse of the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol) to dissolve any solid this compound. Dispose of this solvent rinse into the "Halogenated Organic Waste" container.
-
Decontamination: Carefully fill the glassware with a 10% solution of household bleach in water. Ensure all potentially contaminated surfaces are submerged.
-
Contact Time: Allow the bleach solution to sit in the glassware for a minimum of 2 hours. This allows for oxidative degradation of the compound.
-
Disposal of Bleach: Decant the bleach solution into a designated "Aqueous Hazardous Waste" container. Do not pour bleach down the drain, as it may contain degraded, but still potentially hazardous, organic byproducts.
-
Final Rinse: Thoroughly rinse the glassware three times with deionized water. The first rinse should be collected as hazardous aqueous waste. Subsequent rinses may be drain-disposed, pending local regulations.
-
Drying: Allow the glassware to air dry completely before returning to storage or use.
-
Step 4: Final Disposal Logistics
Once waste is generated, segregated, and stored, the final disposal process must be managed in coordination with your institution's Environmental Health and Safety (EHS) office.[1]
Caption: Standard workflow for laboratory hazardous waste disposal.
All waste containers must be sealed, clearly labeled with a hazardous waste tag detailing the contents (including "this compound" and all solvents), and stored in a designated satellite accumulation area within the lab.[1] Follow institutional procedures to schedule a pickup by trained EHS personnel for final disposal at a licensed facility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
